Trimetrexate Glucuronate
Description
This compound is a lipid soluble methotrexate derivative with potential antineoplastic activity. this compound inhibits the enzyme dihydrofolate reductase, thereby preventing the synthesis of purine nucleotides and thymidylate, with subsequent inhibition of DNA and RNA synthesis. this compound also exhibits antiviral activity. (NCI04)
an orphan drug and AIDS drug; used for treatment of Pneumocytis carinii pneumonia in patients with AIDS
See also: Trimetrexate (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-LRDBBFHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90273968 | |
| Record name | Trimetrexate glucuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82952-64-5 | |
| Record name | Trimetrexate glucuronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82952-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetrexate glucuronate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082952645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimetrexate glucuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90273968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETREXATE GLUCURONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L137U4A79K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Trimetrexate Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate, a non-classical lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR). This guide provides a comprehensive overview of the pharmacokinetics and metabolism of its glucuronate salt, Trimetrexate Glucuronate. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion of Trimetrexate, supported by quantitative data from various clinical studies. Furthermore, it outlines the experimental protocols for key analytical methods and visualizes the metabolic pathway and mechanism of action through detailed diagrams.
Introduction
This compound is a second-generation antifolate agent. Unlike the classical folate antagonist methotrexate, Trimetrexate does not rely on the reduced folate carrier system for cellular uptake, allowing it to circumvent a common mechanism of drug resistance. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and thymidylate, and consequently, DNA, RNA, and protein synthesis.[1][2] Inhibition of DHFR leads to the depletion of tetrahydrofolate, resulting in cell death, particularly in rapidly proliferating cells such as cancer cells and microorganisms like Pneumocystis jirovecii.[2]
This guide will delve into the pharmacokinetic profile of this compound, summarizing key parameters across different patient populations. It will also elucidate its metabolic fate within the body.
Pharmacokinetics
The pharmacokinetic profile of Trimetrexate has been characterized in various patient populations, including adults and children with cancer, and patients with Acquired Immunodeficiency Syndrome (AIDS). The clearance of Trimetrexate can follow a biphasic or triphasic pattern.[3]
Absorption and Distribution
Trimetrexate is administered intravenously as its glucuronate salt.[4] It exhibits extensive protein binding in the plasma, approximately 95% over a concentration range of 18.75 to 1000 ng/mL.[2] This binding is saturable, with the free fraction of the drug increasing at plasma concentrations greater than 1 µg/mL.[5] The volume of distribution at steady-state (Vdss) has been reported to be 20 ± 8 L/m² in one study and 36.9 ± 6 L/m² in cancer patients in another.[2]
Metabolism
Trimetrexate is extensively metabolized in the liver.[1][2] The primary metabolic pathway involves oxidative O-demethylation, followed by conjugation with either glucuronic acid or sulfate.[1][2][6] This process results in the formation of metabolites, some of which may also possess DHFR inhibitory activity.[3] The presence of these active metabolites is suggested by the discrepancy observed between Trimetrexate concentrations measured by high-performance liquid chromatography (HPLC) and a nonspecific DHFR inhibition assay, with the latter showing higher concentrations over time.[4] One of the identified metabolites is a 4'-O-glucuronide conjugate.[1]
Excretion
Elimination of Trimetrexate is primarily through biotransformation, with a smaller portion excreted unchanged in the urine.[3] Approximately 10% to 30% of the administered dose is excreted renally as the parent drug.[2] The terminal elimination half-life of Trimetrexate ranges from 11 to 20 hours.[2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Pharmacokinetic Parameters of Trimetrexate in Adult Cancer Patients
| Parameter | Value | Reference |
| Clearance (CL) | 36.5 ± 21 mL/min/m² | [7] |
| 53 mL/min | [3] | |
| 30.4 ± 7.6 mL/min/m² (Total) | [8] | |
| 7.80 ± 3.9 mL/min/m² (Renal) | [8] | |
| Volume of Distribution (Vdss) | 36.9 ± 17.6 L/m² | [4] |
| 0.62 ± 0.24 L/kg | [3] | |
| 32.8 ± 16.6 L/m² | [8] | |
| Terminal Half-life (t½) | 16.4 h | [3] |
| 13.4 ± 7.0 h | [8] | |
| Protein Binding | ~95% | [2] |
Table 2: Pharmacokinetic Parameters of Trimetrexate in Pediatric Cancer Patients
| Parameter | Value | Reference |
| Clearance (CL) | 9.2 to 215 mL/min/m² | [9] |
| Half-life (t½) | 2.1 to 20 h | [9] |
Table 3: Pharmacokinetic Parameters of Trimetrexate in AIDS Patients with Pneumocystis carinii Pneumonia or Toxoplasmosis
| Parameter | Value | Reference |
| Clearance (CL) | 38 ± 15 mL/min/m² | [2] |
| Terminal Half-life (t½) | 11 ± 4 hours | [10] |
Special Populations
Patients with Renal Impairment
Although Trimetrexate is primarily cleared by hepatic metabolism, impaired renal function may affect its pharmacokinetics and increase the risk of toxicity.[8] Dosage adjustments should be considered for patients with renal dysfunction.[8] One study reported that a patient with impaired renal function developed toxicity despite receiving a reduced dose.[8] If serum creatinine concentration exceeds 2.5 mg/dL due to Trimetrexate, therapy should be interrupted.[5]
Patients with Hepatic Impairment
As the liver is the primary site of Trimetrexate metabolism, hepatic dysfunction can significantly impact its clearance and lead to increased drug exposure and toxicity.[6] It is advised to interrupt therapy if transaminase or alkaline phosphatase concentrations increase to more than five times the upper limit of normal.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Trimetrexate Quantification
Principle: This method separates Trimetrexate from plasma components based on its physicochemical properties, allowing for its quantification.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 500 µL of a precipitant solvent (e.g., a 1:1 mixture of methanol and acetonitrile) containing an internal standard.[11]
-
Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge at 13,000 x g for 5 minutes.[11]
-
Dilution and Injection: Transfer a 50 µL aliquot of the supernatant to 200 µL of water, vortex, and centrifuge again. Inject a small volume (e.g., 5 µL) of the final supernatant into the HPLC system.[11]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm).[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.2% formic acid) and an organic solvent (e.g., acetonitrile).[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Detection: UV detection at a wavelength of 240 nm.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: This enzymatic assay measures the activity of DHFR by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is proportional to the enzyme's activity. Trimetrexate's inhibitory effect is quantified by its ability to reduce this activity.[12]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a stock solution of NADPH, a stock solution of DHF, and a solution of purified DHFR enzyme.
-
Reaction Mixture: In a cuvette, combine the assay buffer, NADPH solution, and the DHFR enzyme solution.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of Trimetrexate to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding the DHF substrate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[12]
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. Determine the inhibitory concentration (e.g., IC50) of Trimetrexate.
Mandatory Visualizations
Caption: Metabolic pathway of Trimetrexate.
Caption: Mechanism of action of Trimetrexate via DHFR inhibition.
Caption: Experimental workflow for a Trimetrexate pharmacokinetic study.
References
- 1. content.abcam.com [content.abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. A phase I trial of this compound (NSC 352122) given every 3 weeks: clinical pharmacology and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of trimetrexate administered by five-day continuous infusion to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajprui.com [ajprui.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. dovepress.com [dovepress.com]
- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trimetrexate Glucuronate and Methotrexate: Unraveling Core Mechanistic Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the mechanisms of action of Trimetrexate Glucuronate and Methotrexate, two pivotal folate antagonists. This document delves into their molecular interactions, cellular transport, metabolic fates, and the resulting downstream effects on nucleotide synthesis, offering a detailed perspective for researchers and professionals in drug development.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
Both Trimetrexate and Methotrexate exert their primary cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] By competitively binding to DHFR, both drugs deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death.[2]
While both are potent inhibitors, their binding affinities for DHFR can vary. The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme; a lower Ki indicates a stronger binding affinity.
| Inhibitor | Enzyme | Ki (pM) | Reference |
| Methotrexate | Recombinant Human DHFR | 3.4 | [3] |
| Trimetrexate | Murine DHFR (Wild-Type) | - | [No direct comparative value found in a single study] |
| Methotrexate | Murine DHFR (Wild-Type) | - | [No direct comparative value found in a single study] |
Note: A direct comparative study of Ki values for both drugs on the same wild-type mammalian DHFR was not identified in the literature reviewed. The provided Ki for Methotrexate is against recombinant human DHFR.
Cellular Transport: A Key Point of Divergence
A fundamental difference between Trimetrexate and Methotrexate lies in their mechanisms of cellular entry. This distinction has significant implications for their clinical activity, particularly in the context of drug resistance.
Methotrexate: As a charged molecule, Methotrexate primarily enters cells through a carrier-mediated active transport system, the reduced folate carrier (RFC).[4] This reliance on a specific transporter can be a liability, as downregulation or mutation of the RFC is a common mechanism of acquired resistance to Methotrexate.[5]
This compound: In contrast, Trimetrexate is a lipophilic, or fat-soluble, molecule.[6] This property allows it to bypass the RFC and enter cells via passive diffusion across the cell membrane.[7] This alternative route of entry makes Trimetrexate effective against tumor cells that have developed resistance to Methotrexate due to impaired transport.[6]
The following diagram illustrates the distinct cellular uptake pathways of Methotrexate and Trimetrexate.
Intracellular Metabolism: The Role of Polyglutamylation
Once inside the cell, Methotrexate undergoes a crucial metabolic process known as polyglutamylation. The enzyme folylpolyglutamate synthetase (FPGS) adds multiple glutamate residues to the Methotrexate molecule.[3] This process is critical for two main reasons:
-
Intracellular Retention: The addition of glutamate tails increases the negative charge of the Methotrexate molecule, effectively trapping it within the cell.[3]
-
Enhanced Inhibitory Activity: Methotrexate polyglutamates are also potent inhibitors of other folate-dependent enzymes, such as thymidylate synthase (TS) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, further disrupting nucleotide synthesis.
Trimetrexate, however, is not a substrate for FPGS and therefore does not undergo polyglutamylation. Its intracellular retention is dependent on its lipophilic nature and binding to intracellular components. This lack of polyglutamylation is another reason why Trimetrexate can be effective in cells that have developed resistance to Methotrexate through deficient polyglutamylation.[6]
Downstream Effects on Nucleotide Synthesis
The inhibition of DHFR by both Trimetrexate and Methotrexate leads to a depletion of THF, which has cascading effects on the de novo synthesis of both purines and pyrimidines.
-
Pyrimidine Synthesis: THF is a cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis. Inhibition of DHFR indirectly inhibits TS by depleting its THF cofactor.
-
Purine Synthesis: THF is also required for two steps in the de novo purine synthesis pathway, which leads to the formation of inosine monophosphate (IMP), the precursor for adenosine and guanine nucleotides.
The following diagram illustrates the folate metabolism pathway and the points of inhibition by Methotrexate and Trimetrexate.
Quantitative Comparison of Cytotoxicity
The differential mechanisms of transport and metabolism translate to varying cytotoxic profiles against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Drug | IC50 (µM) | Exposure Time (h) | Reference |
| CCRF-CEM (Human T-cell leukemia) | Methotrexate | 0.002 | - | [7] |
| CCRF-CEM (Human T-cell leukemia) | Trimetrexate | - | - | [No direct comparative value found in a single study] |
| L1210 (Mouse leukemia) | Methotrexate | 0.002 | - | [7] |
| L1210 (Mouse leukemia) | Trimetrexate | - | - | [No direct comparative value found in a single study] |
| A549 (Human lung carcinoma) | Methotrexate | 0.10 | 48 | [No direct comparative value found in a single study] |
| HCT-116 (Human colon carcinoma) | Methotrexate | 0.15 | 48 | [No direct comparative value found in a single study] |
Note: The table is populated with available data. Direct comparative IC50 values for both drugs under identical experimental conditions were not consistently available across the reviewed literature.
Mechanisms of Resistance
The distinct properties of Trimetrexate and Methotrexate also lead to different profiles of drug resistance.
Methotrexate Resistance:
-
Impaired Transport: Decreased expression or mutation of the RFC.[5]
-
Decreased Polyglutamylation: Reduced activity of FPGS.
-
DHFR Overexpression: Gene amplification leading to increased levels of the target enzyme.
-
Altered DHFR: Mutations in the DHFR gene that reduce Methotrexate binding affinity.
Trimetrexate Resistance:
-
Increased Drug Efflux: Trimetrexate can be a substrate for multidrug resistance proteins like P-glycoprotein.
-
Altered DHFR: Similar to Methotrexate, mutations in DHFR can confer resistance.
Importantly, due to its different transport mechanism and lack of reliance on polyglutamylation, Trimetrexate is often effective against cell lines that have developed resistance to Methotrexate via impaired transport or decreased polyglutamylation. [6]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor (Trimetrexate or Methotrexate) in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the inhibitor to the appropriate wells.
-
Initiate the reaction by adding DHFR enzyme to all wells except the blank.
-
Immediately before reading, add the substrate DHF to all wells.
-
Measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound and Methotrexate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Trimetrexate or Methotrexate and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of viability versus the drug concentration to determine the IC50 value.
References
- 1. Comparison of intracellular methotrexate kinetics in red blood cells with the kinetics in other cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro control release, cytotoxicity assessment and cellular uptake of methotrexate loaded liquid-crystalline folate nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Lipid Solubility of Trimetrexate Glucuronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipid solubility of Trimetrexate Glucuronate, a critical physicochemical property influencing its pharmacokinetic and pharmacodynamic behavior. This document outlines quantitative data, experimental methodologies for determining lipophilicity, and the biological relevance of this parameter.
Introduction
Trimetrexate is a potent, non-classical inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] By competitively binding to DHFR, trimetrexate blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[4][5] This disruption of DNA, RNA, and protein synthesis leads to cell death, making trimetrexate an effective agent against rapidly proliferating cells, such as those in cancerous tissues and certain microorganisms.[2][6]
Trimetrexate is administered as this compound, its more water-soluble salt form.[7] The lipid solubility of a drug molecule is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It governs the ability of the drug to permeate biological membranes, influences its distribution into various tissues, and affects its overall bioavailability. A thorough understanding of the lipid solubility of this compound is therefore essential for its effective use and for the development of new drug delivery systems.
Quantitative Data on Physicochemical Properties
The lipophilicity of a compound is most commonly expressed as the logarithm of its partition coefficient (Log P) between n-octanol and water. A higher Log P value indicates greater lipid solubility. It is crucial to distinguish between Trimetrexate free base and its glucuronate salt, as their physicochemical properties, particularly solubility, differ significantly.
| Property | Trimetrexate (Free Base) | This compound | Reference(s) |
| Log P (Octanol-Water) | 1.63 - 2.55 | Data not available; predicted to be significantly lower | [1][6][7] |
| Water Solubility | < 0.1 mg/mL (practically insoluble) | > 50 mg/mL (soluble) | [1][7] |
| pKa | 8.0 | Not specified | [1][7] |
| Molecular Weight | 369.42 g/mol | 563.56 g/mol | [7] |
Experimental Protocols for Determining Lipid Solubility
Several well-established methods can be employed to determine the octanol-water partition coefficient (Log P) of a pharmaceutical compound. The most common of these are the shake-flask method and High-Performance Liquid Chromatography (HPLC)-based methods.[9][10]
The shake-flask method is considered the "gold standard" for Log P determination due to its direct measurement approach.[10][11]
Principle: This method involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer). After thorough mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]
Detailed Methodology:
-
Preparation of Solvents: n-Octanol and water (or a buffer of relevant physiological pH, such as PBS pH 7.4) are pre-saturated with each other by mixing them vigorously for 24 hours, followed by a separation period.[13]
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated solvents.
-
Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other pre-saturated solvent in a suitable vessel (e.g., a separatory funnel or a screw-capped test tube).
-
Equilibration: The vessel is shaken mechanically at a constant temperature until equilibrium is reached. The time required for equilibration should be determined experimentally.[12]
-
Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous phases are clearly separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[11][14]
-
Calculation of Log P: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The Log P is the base-10 logarithm of P.
Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative for estimating Log P.[10][15]
Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its lipophilicity. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.[16]
Detailed Methodology:
-
System Setup: An HPLC system equipped with a reversed-phase column (e.g., ODS, C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known Log P values are injected into the HPLC system to generate a calibration curve by plotting their retention times (or more accurately, log k', where k' is the retention factor) against their known Log P values.[17][18]
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions used for the standards.
-
Determination of Log P: The retention time of this compound is measured, and its Log P value is interpolated from the calibration curve.
Mandatory Visualizations
Trimetrexate's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.
References
- 1. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Pharmacokinetics of trimetrexate (NSC 352122) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Partition coefficient - Wikipedia [en.wikipedia.org]
- 12. thaiscience.info [thaiscience.info]
- 13. enfo.hu [enfo.hu]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 17. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
Trimetrexate Glucuronate's High-Affinity Binding to Dihydrofolate Reductase: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Trimetrexate Glucuronate to its molecular target, Dihydrofolate Reductase (DHFR). Trimetrexate, a potent quinazoline-derived antifolate agent, and its glucuronidated form are competitive inhibitors of DHFR, a pivotal enzyme in cellular biosynthesis.[1][2][3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA, ultimately leading to cell death.[1][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Quantitative Binding Affinity Data
Trimetrexate demonstrates a high binding affinity to DHFR across various species. The following table summarizes the key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which underscore the potency of this interaction.
| Compound | Enzyme Source | Parameter | Value (nM) |
| Trimetrexate | Human DHFR | Ki | 0.04[2] |
| Trimetrexate | Human DHFR | IC50 | 4.74[5] |
| Trimetrexate | Toxoplasma gondii DHFR | IC50 | 1.35[5] |
| Trimetrexate | Pneumocystis jirovecii DHFR | Ki | 2.7[6] |
| Trimetrexate | Rat Liver DHFR | Ki | - |
Mechanism of Action and Signaling Pathway
Trimetrexate functions as a competitive inhibitor of DHFR, directly competing with the endogenous substrate, dihydrofolate (DHF).[2][3] By binding to the active site of DHFR, trimetrexate prevents the reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of thymidylate and purine nucleotides, which are fundamental building blocks for DNA and RNA. The depletion of the THF pool disrupts these essential biosynthetic pathways, leading to the cessation of cell growth and proliferation.
Mechanism of DHFR inhibition by this compound.
Experimental Protocols
The determination of Trimetrexate's binding affinity to DHFR can be achieved through various established experimental protocols. Below are detailed methodologies for two common assays.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human DHFR
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents: Dissolve this compound, DHF, and NADPH in the assay buffer to create stock solutions. Perform serial dilutions of this compound to generate a range of inhibitor concentrations.
-
Enzyme Preparation: Dilute the recombinant human DHFR in chilled assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound
-
A fixed concentration of DHFR enzyme
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities (slopes of the linear portion of the absorbance vs. time curve). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.
References
- 1. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
in vitro studies of Trimetrexate Glucuronate
An In-Depth Technical Guide to In Vitro Studies of Trimetrexate Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a non-classical quinazoline-based antifolate agent, serves as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Unlike classical antifolates such as methotrexate, trimetrexate is lipophilic, allowing it to passively diffuse across cell membranes.[3][4] This property enables it to bypass the reduced folate carrier transport system, a common mechanism of resistance to methotrexate.[4][5] Its primary clinical application is in the treatment of moderate-to-severe Pneumocystis jirovecii (formerly carinii) pneumonia (PCP) in immunocompromised patients, often in combination with leucovorin (folinic acid) rescue to protect host cells.[1][6] This guide provides a comprehensive overview of the core in vitro methodologies, quantitative data, and biological pathways associated with Trimetrexate research.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
In vitro studies have consistently demonstrated that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from mammalian, protozoan, and bacterial sources.[1][7] DHFR is a critical enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential coenzymes for the synthesis of thymidylate and purines, which are the fundamental building blocks of DNA and RNA.[1]
By competitively binding to DHFR, trimetrexate depletes the intracellular pool of THF. This leads directly to the inhibition of thymidylate synthase and folate-dependent formyltransferases. The ultimate consequence is the disruption of DNA, RNA, and protein synthesis, culminating in cell death, particularly in rapidly proliferating cells like cancer cells and microorganisms.[1][2]
Quantitative Data from In Vitro Studies
The potency of Trimetrexate has been quantified across various cell lines and enzyme sources. The following tables summarize key findings from multiple studies.
Table 1: In Vitro Cytotoxicity of Trimetrexate in Cancer Cell Lines
| Cell Line | Cell Type | IC50 (50% Inhibitory Concentration) | Reference |
| CCRF-CEM | Human T-cell Leukemia | 1.4 nM | [8] |
| CCRF-CEM/E | Methotrexate-Resistant Leukemia | 1.6 nM | [8] |
| CCRF-CEM/P | Methotrexate-Resistant Leukemia | 1.5 nM | [8] |
| CCRF-CEM/T | Methotrexate-Resistant Leukemia | 0.7 nM | [8] |
| BOT-2 | Human Breast Cancer | Active (concentration not specified) | [5] |
| HCT-8 | Human Colon Adenocarcinoma | Synergistic with 5-FU | [9] |
| HS-42 | Methotrexate-Resistant Sarcoma | Not rescued by leucovorin | [10] |
Note: IC50 values can vary based on experimental conditions, such as drug exposure time.
Table 2: In Vitro Inhibition of Dihydrofolate Reductase (DHFR)
| DHFR Source | Inhibitor | IC50 / Ki Value | Reference |
| Human | Trimetrexate | IC50: 4.74 nM | [11] |
| Toxoplasma gondii | Trimetrexate | IC50: 1.35 nM | [11] |
| Pneumocystis jirovecii (human-derived) | Trimetrexate | Potent (more than trimethoprim) | [12] |
| Mycobacterium abscessus | Trimetrexate | IC50: Low nanomolar range | [13] |
Table 3: In Vitro Combination Studies with Trimetrexate
| Combination Agent | Cell Line / System | Effect | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Carboxypeptidase G2 (CPG2) | CCRF-CEM Leukemia | Synergistic | CPG2-induced folate depletion enhances Trimetrexate cytotoxicity. |[8] | | 5-Fluorouracil (5-FU) | Chinese Hamster Ovary (CHO) | Synergistic | Synergy is sequence-dependent; Trimetrexate pre-exposure (2-4h) is optimal. |[14] | | 5-Fluorouracil (5-FU) | HCT-8 Colon Cancer | Synergistic | Trimetrexate followed by 5-FU produced synergistic cell kill. |[9] | | Leucovorin | BOT-2 Breast Cancer | No effect | Leucovorin did not alter Trimetrexate's activity. |[5] | | Fluphenazine-N-2-chloroethane | BOT-2 Breast Cancer | No effect | Did not affect Trimetrexate cytotoxicity. |[5] |
Detailed Experimental Protocols
Reproducible in vitro data relies on standardized and well-documented protocols. The following sections detail common methodologies used in Trimetrexate studies.
Protocol 1: Cellular Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It was employed in studies evaluating Trimetrexate's effect on cancer cell lines.[5][8]
-
Cell Plating: Seed cells (e.g., BOT-2 or CCRF-CEM) into 96-well microtiter plates at a predetermined optimal density and allow them to adhere for 24 hours.[5]
-
Drug Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of desired concentrations.
-
Drug Exposure: Add the diluted Trimetrexate solutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 144 hours), depending on the cell line's doubling time.[5]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DHFR Enzyme Inhibition Assay
This spectrophotometric assay directly measures the inhibition of DHFR activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a physiological pH (e.g., 7.5).
-
Substrate/Cofactor Mix: Prepare a solution containing dihydrofolic acid (DHF) and NADPH.
-
Enzyme Solution: Dilute purified DHFR (e.g., recombinant human DHFR) to a working concentration in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of Trimetrexate.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer and the Trimetrexate solution (or vehicle for control).
-
Add the enzyme solution and pre-incubate for a short period to allow inhibitor binding.
-
Initiate the reaction by adding the DHF/NADPH mixture.
-
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The decrease corresponds to the oxidation of NADPH to NADP+.
-
Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Determine the percent inhibition for each Trimetrexate concentration and calculate the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations.
Trimetrexate and Leucovorin Rescue: A Selective Mechanism
A key therapeutic strategy involving Trimetrexate is its co-administration with leucovorin (a reduced folate), particularly in treating PCP. In vitro studies form the basis of this approach. Trimetrexate, being lipophilic, enters both host and P. carinii cells. However, mammalian cells possess an active transport mechanism for leucovorin, allowing them to replenish their THF pools and bypass the DHFR block. In contrast, protozoan cells like P. carinii lack this transport system.[15] Therefore, leucovorin selectively rescues host cells from Trimetrexate's toxicity without compromising its efficacy against the pathogen.
Conclusion
The in vitro evaluation of this compound has been fundamental to understanding its mechanism, potency, and therapeutic applications. As a potent, non-classical DHFR inhibitor, its ability to overcome common antifolate resistance mechanisms makes it a valuable compound. The data consistently show low nanomolar efficacy against various cancer cell lines and pathogens. Furthermore, detailed in vitro studies have elucidated its synergistic potential with other chemotherapeutics, like 5-fluorouracil, and have provided the rationale for the critical leucovorin rescue strategy used in clinical practice. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the ongoing study and development of antifolate therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancement of trimetrexate cytotoxicity in vitro and in vivo by carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. Inability of leucovorin to rescue a naturally methotrexate-resistant human soft tissue sarcoma cell line from trimetrexate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence and schedule-dependent synergy of trimetrexate in combination with 5-fluorouracil in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
Methodological & Application
Trimetrexate Glucuronate: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate Glucuronate (NSC 352122) is a potent, lipid-soluble antifolate drug that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1] By inhibiting DHFR, this compound disrupts the folic acid metabolic pathway, which is crucial for the synthesis of purines and thymidylates, essential precursors for DNA, RNA, and protein synthesis.[2][3][4] This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in rapidly dividing cells, making it a compound of interest in cancer research.[2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research.
Data Presentation
In Vitro Growth Inhibition of Cancer Cell Lines by this compound (NSC 352122)
The following table summarizes the 50% growth inhibition (GI50) values for this compound against the NCI-60 panel of human cancer cell lines. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth. The data is sourced from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).
| Cell Line | Cancer Type | GI50 (-log10 M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 7.7 |
| HL-60(TB) | Leukemia | 7.57 |
| K-562 | Leukemia | 7.77 |
| MOLT-4 | Leukemia | 7.72 |
| RPMI-8226 | Leukemia | 7.82 |
| SR | Leukemia | 7.8 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 7.62 |
| EKVX | Non-Small Cell Lung Cancer | 7.43 |
| HOP-62 | Non-Small Cell Lung Cancer | 7.54 |
| HOP-92 | Non-Small Cell Lung Cancer | 7.62 |
| NCI-H226 | Non-Small Cell Lung Cancer | 7.48 |
| NCI-H23 | Non-Small Cell Lung Cancer | 7.6 |
| NCI-H322M | Non-Small Cell Lung Cancer | 7.54 |
| NCI-H460 | Non-Small Cell Lung Cancer | 7.64 |
| NCI-H522 | Non-Small Cell Lung Cancer | 7.7 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 7.57 |
| DLD-1 | Colon Cancer | 7.68 |
| HCT-116 | Colon Cancer | 7.64 |
| HCT-15 | Colon Cancer | 7.6 |
| HT29 | Colon Cancer | 7.6 |
| KM12 | Colon Cancer | 7.6 |
| SW-620 | Colon Cancer | 7.64 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 7.52 |
| SF-295 | CNS Cancer | 7.6 |
| SF-539 | CNS Cancer | 7.57 |
| SNB-19 | CNS Cancer | 7.54 |
| SNB-75 | CNS Cancer | 7.68 |
| U251 | CNS Cancer | 7.57 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.42 |
| MALME-3M | Melanoma | 7.4 |
| M14 | Melanoma | 7.4 |
| MDA-MB-435 | Melanoma | 7.52 |
| SK-MEL-2 | Melanoma | 7.48 |
| SK-MEL-28 | Melanoma | 7.52 |
| SK-MEL-5 | Melanoma | 7.48 |
| UACC-257 | Melanoma | 7.4 |
| UACC-62 | Melanoma | 7.4 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 7.6 |
| OVCAR-3 | Ovarian Cancer | 7.62 |
| OVCAR-4 | Ovarian Cancer | 7.6 |
| OVCAR-5 | Ovarian Cancer | 7.57 |
| OVCAR-8 | Ovarian Cancer | 7.6 |
| NCI/ADR-RES | Ovarian Cancer | 7.54 |
| SK-OV-3 | Ovarian Cancer | 7.52 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 7.68 |
| A498 | Renal Cancer | 7.6 |
| ACHN | Renal Cancer | 7.68 |
| CAKI-1 | Renal Cancer | 7.66 |
| RXF 393 | Renal Cancer | 7.6 |
| SN12C | Renal Cancer | 7.64 |
| TK-10 | Renal Cancer | 7.62 |
| UO-31 | Renal Cancer | 7.66 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 7.62 |
| DU-145 | Prostate Cancer | 7.6 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 7.6 |
| MDA-MB-231/ATCC | Breast Cancer | 7.54 |
| HS 578T | Breast Cancer | 7.52 |
| BT-549 | Breast Cancer | 7.48 |
| T-47D | Breast Cancer | 7.62 |
| MDA-MB-468 | Breast Cancer | 7.52 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) Public Database for NSC 352122 (this compound). The GI50 values are expressed as the negative logarithm of the molar drug concentration.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of DHFR, a critical enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for evaluating the in vitro efficacy of this compound in cancer cell lines involves several key experimental stages.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells regularly to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the GI50 value.
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the direct inhibitory effect of this compound on DHFR activity.
-
Reagents:
-
DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and DHFR enzyme in a 96-well UV-transparent plate.
-
Add different concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Determine the percentage of DHFR inhibition compared to the no-inhibitor control.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity.
-
Cell Cycle Analysis
This protocol analyzes the effect of this compound on cell cycle progression.
-
Cell Treatment:
-
Seed cells in culture dishes and treat them with this compound at a concentration around the GI50 value for a specific time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by this compound.
-
Cell Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of apoptotic cells in the treated and control groups.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers studying the effects of this compound on cancer cell lines. The provided data and methodologies will facilitate the investigation of its anticancer properties and its mechanism of action, contributing to the development of more effective cancer therapies.
References
- 1. CellMiner - Dataset Metadata | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 2. dtp.cancer.gov [dtp.cancer.gov]
- 3. This compound | C25H33N5O10 | CID 54949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimetrexate Glucuronate in Pneumocystis carinii Pneumonia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimetrexate Glucuronate in the research of Pneumocystis carinii pneumonia (PCP), a major opportunistic infection in immunocompromised individuals. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimentation.
Introduction
Trimetrexate is a potent, non-classical folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] This inhibition blocks the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA, RNA, and protein synthesis and subsequent cell death.[1] Trimetrexate's lipophilic nature allows it to readily cross cell membranes, including those of Pneumocystis carinii.[2] Due to its potent effect on host DHFR, Trimetrexate is co-administered with leucovorin (folinic acid), which preferentially rescues mammalian cells from the toxic effects of the antifolate without compromising its efficacy against P. carinii, as the pathogen lacks a transport mechanism for reduced folates.[3][4]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Trimetrexate acts as a competitive inhibitor of dihydrofolate reductase, a key enzyme in the folate synthesis pathway. By blocking the reduction of dihydrofolate to tetrahydrofolate, it depletes the pool of essential cofactors for nucleotide and amino acid synthesis.
Caption: Dihydrofolate Reductase Inhibition by Trimetrexate.
Quantitative Data
In Vitro Efficacy: Inhibition of Dihydrofolate Reductase
The following table summarizes the inhibitory activity of Trimetrexate against Pneumocystis carinii and human dihydrofolate reductase (DHFR).
| Enzyme Source | Inhibitor | IC50 / Ki | Reference |
| Pneumocystis carinii (rat-derived) | Trimetrexate | 42 nM (IC50) | [5] |
| Pneumocystis carinii (human-derived) | Trimetrexate | ~10-fold more potent than against rat-derived | [6] |
| Human | Trimetrexate | 4.74 nM (IC50) | [7][8] |
| Toxoplasma gondii | Trimetrexate | 1.35 nM (IC50) | [7][8] |
| Pneumocystis carinii (rat-derived) | Trimethoprim | 12 µM (IC50) | [5] |
| Pneumocystis carinii (rat-derived) | Pyrimethamine | 3.8 µM (IC50) | [5] |
Clinical Efficacy in Human PCP
The clinical efficacy of Trimetrexate, typically administered with leucovorin rescue, has been evaluated in various clinical trials, often in patients intolerant or refractory to standard therapies like trimethoprim-sulfamethoxazole (TMP-SMX) and pentamidine.
| Study Population | Treatment Regimen | Response/Survival Rate | Reference |
| AIDS patients with PCP intolerant/refractory to standard therapy | Trimetrexate + Leucovorin | 48-69% (2-4 week survival) | [2] |
| AIDS patients with PCP (salvage therapy) | Trimetrexate + Leucovorin | 69% response, 69% survival | [3] |
| AIDS patients with PCP (initial therapy, sulfonamide intolerance) | Trimetrexate + Leucovorin | 63% response, 88% survival | [3] |
| AIDS patients with PCP (initial therapy) | Trimetrexate + Leucovorin + Sulfadiazine | 71% response, 77% survival | [3] |
| AIDS patients with moderate to severe PCP (comparative trial) | Trimetrexate + Leucovorin | 38% failure rate by day 21 | [9][10] |
| AIDS patients with moderate to severe PCP (comparative trial) | Trimethoprim-Sulfamethoxazole (TMP-SMX) | 20% failure rate by day 21 | [9][10] |
Experimental Protocols
In Vitro Susceptibility Testing of Pneumocystis carinii
This protocol is adapted from methodologies utilizing radiolabeled para-aminobenzoic acid ([³H]pABA) incorporation to assess organism viability.
Caption: Workflow for in vitro susceptibility testing.
Methodology:
-
Organism Preparation: Isolate P. carinii organisms from the lungs of immunosuppressed, infected rats.
-
Culture Setup: Inoculate the isolated organisms into 96-well filtration plate assemblies.
-
Drug Application: Add serial dilutions of this compound to the wells. Include appropriate controls (no drug, vehicle control).
-
Radiolabeling: Add [³H]pABA to each well. P. carinii will incorporate this precursor into folate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Washing: After incubation, use a vacuum manifold to wash the organisms and remove unincorporated [³H]pABA.
-
Measurement: Dry the filter membranes, punch them out, and determine the amount of retained ³H using a scintillation counter.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by comparing the ³H incorporation in drug-treated wells to the control wells.
In Vivo Efficacy in a Rat Model of PCP
This protocol describes a general methodology for evaluating the efficacy of Trimetrexate in a rat model of P. carinii pneumonia.
Caption: Workflow for in vivo efficacy testing in a rat model.
Methodology:
-
Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley). Induce immunosuppression using corticosteroids in their drinking water.
-
Infection: Inoculate the immunosuppressed rats with P. carinii via intratracheal instillation.
-
Treatment Groups: Randomly assign rats to different treatment groups:
-
Vehicle control
-
This compound (e.g., 7.5 mg/kg/day)[11]
-
Positive control (e.g., TMP-SMX)
-
-
Drug Administration: Administer the treatments daily for a specified duration (e.g., 10-21 days).
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, respiratory distress).
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect lung tissue.
-
Assessment of Infection: Quantify the P. carinii burden in the lungs using methods such as:
-
Histology: Staining of lung sections (e.g., Gomori methenamine silver) to visualize and score cysts.
-
Quantitative PCR (qPCR): Quantify P. carinii DNA in lung homogenates.
-
-
Statistical Analysis: Compare the P. carinii burden between the treatment and control groups to determine the efficacy of Trimetrexate.
Clinical Trial Protocol Outline (for salvage therapy)
This represents a generalized protocol based on clinical trials for patients with PCP who are intolerant or refractory to standard therapies.
Caption: Outline of a clinical trial protocol for salvage therapy.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of P. carinii pneumonia who have either failed or are intolerant to standard therapies (TMP-SMX, pentamidine).[12]
-
Treatment Regimen:
-
Monitoring:
-
Daily monitoring for clinical improvement (respiratory status, fever).
-
Regular monitoring of complete blood counts (for myelosuppression) and liver function tests.
-
-
Dose Adjustments: Protocols for dose modification or interruption of Trimetrexate and/or escalation of Leucovorin in the event of hematologic toxicity.[13]
-
Efficacy Endpoints:
-
Clinical response at the end of therapy.
-
Survival at a predefined time point (e.g., 4 weeks).
-
-
Safety Endpoints: Incidence and severity of adverse events, particularly myelosuppression and hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetrexate for the treatment of Pneumocystis carinii pneumonia in patients with the acquired immunodeficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pneumocystis carinii dihydrofolate reductase used to screen potential antipneumocystis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trimetrexate with leucovorin versus trimethoprim-sulfamethoxazole for moderate to severe episodes of Pneumocystis carinii pneumonia in patients with AIDS: a prospective, controlled multicenter investigation of the AIDS Clinical Trials Group Protocol 029/031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Activity of lipid-soluble inhibitors of dihydrofolate reductase against Pneumocystis carinii in culture and in a rat model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Trimetrexate-leucovorin dosage evaluation study for treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Trimetrexate Glucuronate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of trimetrexate glucuronate, a potent dihydrofolate reductase (DHFR) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and toxicity of this compound.
Mechanism of Action
This compound is a non-classical folate antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, trimetrexate depletes the intracellular pool of THF, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[1][2] Due to its potent effect on rapidly dividing cells, trimetrexate has been investigated as an anticancer agent.[4]
It is crucial to note that trimetrexate's toxicity is not selective for cancer cells and can significantly impact healthy, rapidly proliferating tissues such as the bone marrow and gastrointestinal tract. Therefore, in many experimental and clinical settings, trimetrexate is co-administered with leucovorin (folinic acid), a reduced folate, which can bypass the DHFR-dependent step and rescue host cells from the toxic effects of trimetrexate.[1]
Signaling Pathway
Caption: Dihydrofolate Reductase (DHFR) Inhibition by Trimetrexate.
Quantitative Dosage Data for In Vivo Studies
The following table summarizes reported dosages of this compound used in various in vivo animal models. It is essential to consider the animal model, route of administration, and experimental endpoint when selecting a dose for a new study. Dose adjustments may be necessary based on the specific tumor model and the overall health of the animals.
| Animal Model | Route of Administration | Dosage | Dosing Schedule | Co-administration | Observed Effects/Toxicity |
| Rat | Oral (gavage) | 25, 35, 45 mg/kg | Daily | Leucovorin | Myelosuppression, thymic lymphoid depletion, seminiferous tubular atrophy, GI tract lesions. |
| Rat | Intravenous (IV) | 1, 10, 30 mg/kg | Daily for 5 consecutive days, repeated for 6 cycles | None reported | Reversible hematological changes; testicular and cecal changes showed delayed recovery. |
| Mouse | Intravenous (IV) | 62 mg/kg | Single dose | Not applicable | LD50 (Lethal Dose, 50%) |
| Mouse (L1210 Leukemia) | Intraperitoneal (IP) | 100, 150, 225 mg/kg | Daily on days 1, 5, and 9 | Not specified | Increased lifespan. |
| Mouse (CML Model) | Intraperitoneal (IP) | 60 mg/kg | Daily | NBMPR-P | Inhibition of tumor progression and improved survival in drug-resistant DHFR expressing mice.[5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Intravenous (IV) Formulation:
This compound is typically supplied as a lyophilized powder.[1]
-
Reconstitution: Reconstitute the lyophilized powder with 5% Dextrose Injection or Sterile Water for Injection to a final concentration of 12.5 mg/mL.[6]
-
Dilution: Further dilute the reconstituted solution with 5% Dextrose Injection to a final concentration suitable for the intended dose and injection volume. A final concentration range of 0.25 to 2 mg/mL is common for clinical infusions.[6]
-
Visual Inspection: The reconstituted solution should be a pale greenish-yellow solution. Do not use if cloudiness or precipitate is observed.[6]
-
Stability: The reconstituted solution should be stored at room temperature and used within 24 hours.
b) Oral Gavage Formulation:
While specific vehicles for oral gavage in published studies are not always detailed, a common practice is to use an aqueous vehicle.
-
Vehicle Selection: A 0.5% methylcellulose solution or sterile water can be considered as a vehicle.
-
Preparation:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
If starting with the lyophilized powder, reconstitute it in a small volume of sterile water as described for the IV formulation.
-
Further dilute the reconstituted solution with the chosen oral gavage vehicle to the final target concentration.
-
Ensure the solution is homogenous before administration.
-
Animal Handling and Administration
a) General Guidelines:
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animals should be allowed to acclimate to the facility for at least one week before the start of the experiment.
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.
b) Intravenous (IV) Injection:
-
Rodents: The lateral tail vein is the most common site for IV injection in mice and rats.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a suitable restraint device.
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle attached to a syringe containing the trimetrexate solution into the lateral tail vein.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
c) Oral Gavage:
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Carefully remove the needle.
-
Observe the animal for any signs of distress after the procedure.
-
In Vivo Xenograft Tumor Model Protocol (General Workflow)
This protocol outlines a general workflow for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude, SCID, or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).
-
For enhanced tumor take and growth, consider mixing the cell suspension with an extracellular matrix solution like Matrigel®.
-
Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when tumors reach the desired size.
-
-
Treatment Administration:
-
Administer this compound and leucovorin (if applicable) according to the chosen dosage and schedule via the selected route of administration (e.g., IV or IP).
-
The control group should receive the vehicle solution.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on predefined endpoints such as maximum tumor size or a specific time point), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of trimetrexate on tumor growth.
-
Important Considerations
-
Toxicity: Closely monitor animals for signs of toxicity, particularly myelosuppression and gastrointestinal issues. Body weight is a sensitive indicator of overall health.
-
Leucovorin Rescue: The co-administration of leucovorin is critical for mitigating the host toxicity of trimetrexate, especially at higher doses or with prolonged treatment. The dose and schedule of leucovorin should be carefully optimized.
-
Pharmacokinetics: The pharmacokinetic properties of trimetrexate can vary between species. Consider conducting pharmacokinetic studies to determine the drug's exposure in the chosen animal model.
-
Drug Formulation: Ensure the proper reconstitution and dilution of this compound to maintain its stability and ensure accurate dosing.
By following these guidelines and protocols, researchers can effectively design and conduct in vivo studies to evaluate the therapeutic potential of this compound.
References
- 1. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trimetrexate inhibits progression of the murine 32Dp210 model of chronic myeloid leukemia in animals expressing drug-resistant dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
Application Notes and Protocols for Trimetrexate Glucuronate Administration with Leucovorin Rescue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate Glucuronate (Neutrexin®) is a non-classical, lipophilic antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Unlike the classical antifolate methotrexate, trimetrexate does not utilize the reduced folate carrier system for cellular entry, allowing it to bypass a common mechanism of methotrexate resistance.[3] Its primary mechanism of action involves the competitive inhibition of DHFR, a critical enzyme in the folate metabolic pathway.[2][4] This inhibition leads to the depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis. The ultimate consequence for rapidly proliferating cells, such as cancer cells and certain pathogens, is cell death.[2][4]
Due to its potent effect on folate metabolism in host cells, high-dose trimetrexate therapy necessitates concurrent administration of leucovorin (folinic acid), a reduced folate, as a rescue agent.[1] Leucovorin is actively transported into mammalian cells, where it is converted to THF, thereby repleting the intracellular folate pool and bypassing the DHFR block. This selective rescue allows for the recovery of normal host tissues from the toxic effects of trimetrexate. Notably, some organisms, like Pneumocystis jirovecii (formerly carinii), are deficient in the transport mechanism for leucovorin, rendering them susceptible to trimetrexate's effects while the host is protected.[1]
These application notes provide a comprehensive overview of the administration protocol for this compound with leucovorin rescue, including quantitative data, detailed experimental protocols for preclinical evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of Trimetrexate
| Parameter | Value | Organism/Cell Line | Reference |
| IC₅₀ (DHFR Inhibition) | 4.74 nM | Human | [5][6] |
| IC₅₀ (DHFR Inhibition) | 1.35 nM | Toxoplasma gondii | [5][6] |
| IC₅₀ (Cell Growth) | 50-60% inhibition at 0.1 mM (24h) | SNU-C4, NCI-H630 (human colorectal cancer) | [6] |
| Cytotoxicity | 42% and 50% lethality at 1 mM and 10 mM (24h) respectively | C4 cells | [6] |
Table 2: Clinical Dosing and Administration
| Drug | Dosage | Route of Administration | Frequency | Duration | Reference |
| This compound | 45 mg/m² | Intravenous (IV) infusion over 60-90 minutes | Once daily | 21 days | [2] |
| Leucovorin Calcium | 20 mg/m² | IV over 5-10 minutes or Oral | Every 6 hours | 24 days (continue for 72 hours after last Trimetrexate dose) | [2] |
Table 3: Dose Adjustments for Hematologic Toxicity
| Neutrophils (/mm³) | Platelets (/mm³) | Trimetrexate Dose | Leucovorin Dose | Reference |
| 750 - 1000 | 50,000 - 75,000 | 45 mg/m² daily | 40 mg/m² every 6 hours | |
| 500 - 749 | 25,000 - 49,999 | 22 mg/m² daily | 40 mg/m² every 6 hours | |
| < 500 | < 25,000 | Discontinue temporarily | 40 mg/m² every 6 hours |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Trimetrexate and Leucovorin rescue.
References
- 1. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Folate Deficiency In Vitro Using Trimetrexate Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate Glucuronate is a potent, lipid-soluble antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2][4] By inhibiting DHFR, this compound depletes the intracellular pool of reduced folates, leading to a state of folate deficiency. This inhibition disrupts essential cellular processes and ultimately results in cell cycle arrest and apoptosis.[1][2] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding the cellular consequences of folate deprivation and for the development of novel therapeutic strategies targeting folate metabolism.
This document provides detailed application notes and protocols for the use of this compound to induce folate deficiency in vitro.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] As a lipophilic molecule, it readily diffuses across cell membranes, which distinguishes it from other antifolates like methotrexate that require active transport.[5][6]
The inhibition of DHFR by this compound leads to:
-
Depletion of Tetrahydrofolate (THF): THF is the active form of folate required for one-carbon transfer reactions.
-
Inhibition of Thymidylate Synthesis: This leads to a decrease in the production of thymidine triphosphate (dTTP), a crucial component of DNA.
-
Inhibition of Purine Synthesis: The synthesis of purine nucleotides (adenosine and guanosine) is also blocked.
-
Disruption of DNA, RNA, and Protein Synthesis: The cumulative effect of the above leads to the cessation of essential macromolecule synthesis, causing cell death.[1][2]
Figure 1. Mechanism of Action of this compound.
Data Presentation
Effective Concentrations of this compound in Various Cell Lines
The following table summarizes the effective concentrations of this compound observed in different in vitro studies. It is important to note that the optimal concentration can vary significantly depending on the cell line, culture conditions (especially folate concentration in the medium), and the duration of exposure.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| WI-L2 (human lymphoblastoid) | 0.05 - 1 µM | 6 hours | Dose-dependent decrease in adenosine and guanosine levels. |
| L1210 (mouse leukemia) | 1 µM | 2 hours | 29% reduction in dTTP levels. |
| CCRF-CEM (human T-cell leukemia) | Not specified | Not specified | Sensitive to this compound. |
| MOLT-3 (human T-cell leukemia) | Not specified | Not specified | Cytotoxicity reduced by leucovorin, indicating folate deficiency. |
This table is a summary of available data and should be used as a starting point for optimization in your specific experimental system.
IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The IC50 values for this compound are highly dependent on the cell line and the folate concentration in the culture medium. Researchers should determine the IC50 empirically for their specific cell line and experimental conditions.
| Cell Line | IC50 Value (µM) | Culture Conditions |
| Data not available in a comprehensive table format. Researchers are encouraged to perform dose-response experiments to determine the IC50 for their cell line of interest. |
Experimental Protocols
Protocol 1: Induction of Folate Deficiency in Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to induce a state of folate deficiency.
Materials:
-
This compound (powder)
-
Appropriate cell line and complete culture medium
-
Folate-free cell culture medium (e.g., RPMI 1640 without folic acid)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, nuclease-free water or DMSO for reconstitution
-
96-well or other appropriate cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in standard complete medium until they reach the desired confluency.
-
For experiments, it is recommended to switch to a folate-depleted medium to enhance the effects of this compound. This can be achieved by using a folate-free basal medium supplemented with dialyzed FBS for at least 24-48 hours prior to treatment.
-
Seed cells into appropriate culture plates at a density optimized for your cell line and the duration of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Reconstitute this compound powder in sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Prepare a series of working solutions of this compound by diluting the stock solution in the appropriate cell culture medium (folate-depleted medium is recommended).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 2, 6, 24, 48, or 72 hours). The incubation time should be optimized based on the experimental endpoint.
-
Figure 2. Experimental Workflow for In Vitro Folate Deficiency Induction.
Protocol 2: Assessment of Cell Viability using Resazurin Assay
This protocol provides a method to quantify cell viability following treatment with this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
-
Fluorescence microplate reader
Procedure:
-
Following the treatment period with this compound (from Protocol 1), add 10-20 µL of the resazurin solution to each well of the 96-well plate (for a final volume of 100-200 µL per well).
-
Incubate the plate for 1-4 hours in a humidified incubator at 37°C, protected from light. The optimal incubation time will depend on the metabolic activity of the cell line.
-
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence from wells containing medium only.
Protocol 3: Measurement of Intracellular Folate Levels by LC-MS/MS
This protocol outlines a general approach for the quantification of intracellular folate species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cells treated with this compound
-
Ice-cold methanol
-
Extraction buffer (e.g., containing antioxidants like ascorbic acid)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate method, such as sonication or by adding a lysis buffer containing an organic solvent (e.g., methanol) to precipitate proteins and extract metabolites. It is crucial to perform these steps on ice to minimize folate degradation.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet the protein precipitate.
-
Collect the supernatant containing the intracellular metabolites.
-
The samples may require further processing, such as solid-phase extraction, to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for the separation and quantification of different folate species (e.g., THF, 5-methyl-THF).
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of each folate species by comparing the peak areas to a standard curve.
-
Normalize the folate concentrations to the total protein content or cell number of the sample.
-
Conclusion
This compound is a powerful pharmacological tool for inducing folate deficiency in vitro. Its well-defined mechanism of action as a DHFR inhibitor allows for the controlled depletion of intracellular folates, providing a robust model system for studying the roles of folate metabolism in various cellular processes. The protocols provided herein offer a starting point for researchers to design and execute experiments to investigate the effects of folate deprivation in their specific areas of interest. Careful optimization of experimental parameters, including drug concentration, incubation time, and cell culture conditions, is essential for obtaining reliable and reproducible results.
References
- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Simultaneous quantification of intracellular concentrations of clinically important metabolites of folate-homocysteine cycle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labbox.es [labbox.es]
- 5. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 6. researchgate.net [researchgate.net]
Application of Trimetrexate Glucuronate in Methotrexate-Resistant Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a cornerstone of chemotherapy for various cancers, is a folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1] However, the development of resistance to MTX is a significant clinical challenge, often leading to treatment failure. The mechanisms of MTX resistance are multifaceted and include impaired drug transport into the cell, decreased polyglutamylation which is necessary for intracellular retention, and overexpression or mutation of the target enzyme, DHFR.[2][3][4]
Trimetrexate (TMQ), a second-generation lipophilic antifolate, offers a promising therapeutic strategy to overcome certain types of MTX resistance.[5] Unlike MTX, Trimetrexate does not rely on the reduced folate carrier (RFC) for cell entry and is not a substrate for polyglutamate synthetase.[3][6][7] These characteristics allow it to bypass the two common mechanisms of MTX resistance: impaired transport and deficient polyglutamylation. This document provides detailed application notes and experimental protocols for studying the efficacy of Trimetrexate Glucuronate in methotrexate-resistant models.
Mechanism of Action and Rationale for Use in MTX-Resistant Models
Trimetrexate, like methotrexate, is a potent inhibitor of DHFR.[8] By binding to DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA, RNA, and protein synthesis and subsequent cell death.[8]
The key advantage of Trimetrexate in the context of MTX resistance lies in its distinct cellular transport and metabolism. As a lipophilic compound, it enters cells via passive diffusion, independent of the RFC protein that transports MTX.[3] Furthermore, its cytotoxic effect is not dependent on intracellular polyglutamylation for retention.[7] This makes Trimetrexate particularly effective against tumor cells that have acquired MTX resistance through downregulation of the RFC or impaired polyglutamylation.[6][9]
Quantitative Data: In Vitro Efficacy of Trimetrexate
The following tables summarize the in vitro activity of Trimetrexate (TMQ) compared to Methotrexate (MTX) in various cancer cell lines, including those with defined mechanisms of MTX resistance.
Table 1: Comparative IC50 Values of Trimetrexate and Methotrexate in Leukemia Cell Lines
| Cell Line | Resistance Mechanism | MTX IC50 (µM) | TMQ IC50 (µM) | Fold Sensitivity to TMQ vs. MTX | Reference |
| CCRF-CEM (Parental) | - | 0.98 (4h exposure) | 7.5 (4h exposure) | 0.13 | [6] |
| CEM-FBP (RFC deficient) | Impaired Transport | 251 (4h exposure) | 0.059 (4h exposure) | 4254 | [6] |
| CCRF-CEM/MTX | Impaired Transport | >50-fold resistant to MTX | 3.5 to 4.9-fold hypersensitive | - | [7] |
| MOLT-4/MTX | Impaired Transport | >50-fold resistant to MTX | 3.5 to 4.9-fold hypersensitive | - | [7] |
Table 2: Trimetrexate Activity in MTX-Resistant T-Cell Leukemia Sublines
| Cell Line | Resistance Mechanism | Cross-Resistance to TMQ | Reference |
| CCRF-CEM/MTX60-PGA | Impaired Transport | No (as sensitive as parental) | [8] |
| CCRF-CEM/MTX5000-PGA | Impaired Transport & DHFR Amplification | No (as sensitive as parental) | [8] |
| CCRF-CEM/MTX140-LV | DHFR Gene Amplification | Yes | [8] |
| CCRF-CEM/MTX1500-LV | DHFR Gene Amplification | Yes | [8] |
Experimental Protocols
Protocol 1: Development of Methotrexate-Resistant Cancer Cell Lines
This protocol describes a common method for generating MTX-resistant cell lines in vitro through stepwise dose escalation.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with serum and antibiotics
-
Methotrexate (MTX) stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Determine Parental Cell Line IC50: a. Seed parental cells in a 96-well plate at a predetermined optimal density. b. After 24 hours, treat the cells with a serial dilution of MTX for 72 hours. c. Perform an MTT assay to determine the IC50 value, which is the concentration of MTX that inhibits cell growth by 50%.
-
Initiate Resistance Development: a. Culture the parental cells in their complete medium containing a low concentration of MTX (e.g., the IC20, the concentration that inhibits growth by 20%). b. Initially, significant cell death may be observed. Maintain the culture by replacing the medium with fresh MTX-containing medium every 2-3 days until the cell population recovers and resumes stable growth.
-
Stepwise Dose Escalation: a. Once the cells are growing robustly in the initial MTX concentration, passage them and increase the MTX concentration by a factor of 1.5 to 2. b. Repeat the process of monitoring for recovery and stable growth. c. Continue this stepwise increase in MTX concentration over several months.
-
Verification and Characterization: a. Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to MTX and compare it to the parental line to quantify the level of resistance. b. Once the desired level of resistance is achieved, the resistant cell line can be characterized for the mechanism of resistance (e.g., transport studies, DHFR expression analysis). c. Cryopreserve the resistant cell line at different stages of resistance development.
Protocol 2: In Vitro Cytotoxicity Assay of Trimetrexate in MTX-Resistant Cells (MTT Assay)
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Trimetrexate in both parental and MTX-resistant cell lines.
Materials:
-
Parental and MTX-resistant cancer cell lines
-
Complete cell culture medium
-
This compound and Methotrexate stock solutions
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells and determine the cell concentration and viability. b. Dilute the cells in complete medium to a final concentration of 5 x 104 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: a. Prepare serial dilutions of Trimetrexate and Methotrexate in complete medium at 2x the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control). c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 4 hours at 37°C. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. c. Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Efficacy of Trimetrexate in an MTX-Resistant Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of Trimetrexate in a murine xenograft model of MTX-resistant cancer.
Materials:
-
MTX-resistant cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest MTX-resistant cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel. b. Subcutaneously inject 1-5 x 106 cells into the flank of each mouse. c. Monitor the mice for tumor formation.
-
Treatment: a. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. b. Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. c. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: a. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Statistically compare the tumor growth between the Trimetrexate-treated group and the control group to determine the anti-tumor efficacy.
Conclusion
This compound represents a valuable therapeutic agent for overcoming specific mechanisms of methotrexate resistance, particularly those involving impaired drug transport and deficient polyglutamylation. The protocols provided in this document offer a framework for researchers to investigate the efficacy of Trimetrexate in relevant preclinical models. Careful characterization of the resistance mechanisms in the chosen models is crucial for the accurate interpretation of the experimental results. These studies can provide a strong rationale for the clinical investigation of Trimetrexate in patients with methotrexate-refractory tumors.
References
- 1. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of methotrexate resistance in a human squamous cell carcinoma of the head and neck in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimetrexate Glucuronate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trimetrexate Glucuronate, its use in combination with other chemotherapeutic agents, and detailed protocols for preclinical and clinical research.
Introduction to this compound
Trimetrexate is a non-classical, lipophilic folate antagonist that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Unlike the classical folate antagonist methotrexate, Trimetrexate does not require a specific carrier for cellular uptake and can passively diffuse across cell membranes. This property allows it to be effective in methotrexate-resistant cells that have impaired transport mechanisms. Trimetrexate's primary mechanism of action is the disruption of DNA, RNA, and protein synthesis by depleting the intracellular pool of reduced folates, which are essential for the synthesis of purines and thymidylate.[2][3][4] Myelosuppression is a dose-limiting toxicity of Trimetrexate.[1] To mitigate this and other adverse effects on normal tissues, it is co-administered with leucovorin (folinic acid), a reduced folate that can "rescue" host cells but not Pneumocystis carinii, an organism for which Trimetrexate was initially developed to treat.[1]
Rationale for Combination Therapy
The synergistic potential of Trimetrexate with other chemotherapeutic agents, particularly 5-fluorouracil (5-FU), has been extensively studied. The biochemical rationale for this combination lies in the sequential blockade of key enzymes in nucleotide synthesis. Trimetrexate's inhibition of DHFR leads to the accumulation of dihydrofolate (DHF) and a depletion of tetrahydrofolate (THF) and its derivatives, such as 5,10-methylenetetrahydrofolate. 5,10-methylenetetrahydrofolate is a crucial cofactor for thymidylate synthase (TS), the target enzyme of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). By depleting the cofactor pool, Trimetrexate can enhance the inhibition of TS by FdUMP, leading to a more profound and sustained suppression of DNA synthesis.
Leucovorin is often included in these combination regimens. While it serves as a rescue agent for normal cells from Trimetrexate's toxicity, it can also potentiate the cytotoxic effects of 5-FU by stabilizing the binding of FdUMP to thymidylate synthase. The timing and sequence of drug administration are critical to achieving a synergistic anti-tumor effect. Preclinical studies have demonstrated that the optimal sequence is the administration of Trimetrexate prior to 5-FU.
Data Presentation: Clinical and Preclinical Efficacy
The following tables summarize quantitative data from clinical trials and preclinical studies evaluating this compound in combination with other chemotherapeutics.
Table 1: Clinical Efficacy of Trimetrexate, 5-Fluorouracil, and Leucovorin in Advanced Colorectal Cancer
| Study / Regimen | Number of Patients | Overall Response Rate (ORR) | Median Survival | Key Toxicities (Grade 3/4) |
| Phase II: TMTX (110 mg/m²) IV day 1, LV (200 mg/m²) IV day 2, 5-FU (500 mg/m²) IV day 2, weekly for 6 weeks every 8 weeks | 36 | 50% (CR: 7%, PR: 43%) | 53.4 weeks | Diarrhea (58%), Nausea (34%) |
| Randomized Phase III: TMTX/5-FU/LV vs. 5-FU/LV | 365 (TMTX arm) | Comparable to control | 13.4 months (vs. 10.5 months for control, p=0.08) | Diarrhea (30%) |
| Phase II: Sequential TMTX, FA, and 5-FU | 34 | 36% (PR) | 14 months | Diarrhea (22%) |
CR: Complete Response, PR: Partial Response, TMTX: Trimetrexate, 5-FU: 5-Fluorouracil, LV: Leucovorin, FA: Folinic Acid
Table 2: Clinical Efficacy of Trimetrexate and 5-Fluorouracil in Advanced Pancreatic Cancer
| Study / Regimen | Number of Patients | Overall Response Rate (ORR) | Median Survival | Key Toxicities (Grade 3/4) |
| Phase I/II: Low-dose TMTX (escalating from 20-50 mg/m²) weekly + PVI 5-FU (225 mg/m²/day) | 23 | 9% | 6.9 months | Diarrhea |
PVI: Protracted Venous Infusion
Table 3: Preclinical Synergy of Trimetrexate and 5-Fluorouracil
| Cell Line / Animal Model | Assay Type | Key Findings |
| HCT-8 Human Colon Adenocarcinoma | In vitro cell kill | Synergistic cell killing observed when Trimetrexate is administered before 5-FU. |
| P388 Murine Leukemia | In vivo lifespan | Therapeutic synergy observed with Trimetrexate and 5-FU combination. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental workflows associated with Trimetrexate combination therapy.
References
Application Notes and Protocols for Trimetrexate Glucuronate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate Glucuronate (NSC 352122) is a potent, non-classical, lipid-soluble antifolate agent that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] Unlike methotrexate, it does not undergo polyglutamylation.[5] Inhibition of DHFR disrupts the synthesis of purine nucleotides and thymidylate, which are essential for DNA and RNA synthesis, ultimately leading to cell death.[1][2][4][6][7][8] These characteristics make this compound a valuable tool for in vitro studies in cancer research and other areas involving rapidly proliferating cells.[7][9] This document provides detailed protocols for the preparation and use of this compound solutions in cell culture applications.
Data Presentation
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₃N₅O₁₀ | [10][11] |
| Molecular Weight | 563.56 g/mol | [1][8][10] |
| Appearance | Pale greenish-yellow powder or cake | [1] |
| Solubility in Water | > 50 mg/mL | [1][2] |
| Solubility in DMSO | 100 mg/mL (177.44 mM) | [10] |
| pKa (Trimetrexate free base) | 8.0 (in 50% methanol/water) | [1] |
Solution Stability
| Condition | Stability | Source |
| Reconstituted in Water (Room Temperature, 20-25°C) | Stable for 6 hours | [1] |
| Reconstituted in Water (Refrigerated, 2-8°C) | Stable for 24 hours | [1] |
| Stock Solution in DMSO (-20°C) | Up to 1 month | [6] |
| Stock Solution in DMSO (-80°C) | Up to 6 months | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.6356 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. To aid dissolution, vortex the solution gently or use sonication.[6]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Water
This protocol is suitable for preparing a stock solution for immediate or short-term use.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, DNase/RNase-free conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the desired amount of this compound powder. For 10 mL of a 1 mg/mL solution, you will need 10 mg.
-
Dissolution: Add the appropriate volume of sterile water to the powder. Vortex gently until the powder is completely dissolved. The solution should be a clear, pale greenish-yellow.[1]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Storage: Use the solution immediately. If necessary, it can be stored at room temperature for up to 6 hours or at 2-8°C for up to 24 hours.[1] Do not freeze aqueous solutions.
Protocol 3: Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells in culture. The optimal concentration and exposure time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (from Protocol 1 or 2)
-
Sterile, pre-warmed complete growth medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the DMSO stock solution (Protocol 1) at room temperature or retrieve the aqueous stock solution (Protocol 2) from storage.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture vessel.
-
Prepare a serial dilution of the stock solution in pre-warmed complete growth medium to create a working solution. It is recommended to add a small volume of the working solution to the cells (e.g., 1-10 µL per mL of culture medium) to minimize solvent effects.
-
-
Cell Treatment:
-
For adherent cells, remove the existing medium and replace it with the medium containing the desired concentration of this compound.
-
For suspension cells, add the appropriate volume of the working solution directly to the cell suspension.
-
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Leucovorin Rescue (Optional but Recommended): In clinical use and some in vitro studies, leucovorin (folinic acid) is co-administered to rescue normal cells from the toxic effects of Trimetrexate.[1] If your experimental design requires this, leucovorin should be added concurrently or after Trimetrexate treatment.
-
Downstream Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., viability assays, cell cycle analysis, western blotting).
Important Considerations:
-
Solvent Control: Always include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest drug concentration) in your experiments.
-
Concentration Range: The effective concentration of this compound can vary significantly between cell lines. A starting point for concentration-response experiments could be in the range of 0.01 µM to 10 µM. For example, a concentration of 0.1 µM has been shown to inhibit cell growth in SNU-C4 and NCI-H630 cell lines.[9]
-
Safety Precautions: this compound is a cytotoxic agent. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). If it comes into contact with skin or mucous membranes, wash thoroughly with soap and water.[1] Dispose of waste according to institutional guidelines for cytotoxic drugs.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: General workflow for this compound experiments.
References
- 1. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound|CAS 82952-64-5|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | C25H33N5O10 | CID 54949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Detecting Trimetrexate Glucuronate in Biological Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Trimetrexate Glucuronate and its active form, Trimetrexate, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of Trimetrexate in biological samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Trimetrexate is a potent inhibitor of dihydrofolate reductase, an enzyme essential for the synthesis of DNA, RNA, and proteins.[1][2] It is used in the treatment of certain types of pneumonia and cancer.[1][3] this compound is a more water-soluble prodrug of Trimetrexate.[1] In the body, Trimetrexate undergoes metabolism, including O-demethylation followed by conjugation to glucuronide or sulfate.[3][4][5] Therefore, analytical methods must be robust and specific to differentiate the parent drug from its metabolites.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of Trimetrexate and its metabolites in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detection is the most common approach.[6][7][8] LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[9]
Application Note 1: Quantitative Analysis of Trimetrexate in Human Plasma by LC-MS/MS
This application note describes a validated method for the quantification of Trimetrexate in human plasma using LC-MS/MS. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Principle:
The method involves the extraction of Trimetrexate and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of the analyte is determined by comparing its peak area ratio to the IS with a standard curve.
Key Experimental Parameters
| Parameter | Description |
| Analyte | Trimetrexate |
| Internal Standard (IS) | Isotopically labeled Trimetrexate (e.g., Trimetrexate-d5) or a structurally similar compound with close chromatographic behavior. |
| Biological Matrix | Human Plasma (with anticoagulant, e.g., K2EDTA) |
| Extraction Method | Protein Precipitation or Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-Phase HPLC or UHPLC |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile with 0.1% Formic acid (Gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for extracting Trimetrexate from plasma samples.
Materials:
-
Human plasma samples
-
Trimetrexate and Internal Standard stock solutions
-
Acetonitrile (ACN) containing the internal standard
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Human plasma samples
-
Trimetrexate and Internal Standard stock solutions
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)
-
Vortex mixer
-
Centrifuge or vacuum manifold
-
Evaporator
-
Reconstitution solvent (e.g., Mobile phase)
-
HPLC vials
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Visualizations
Caption: Workflow for Trimetrexate analysis in plasma.
Caption: Trimetrexate's mechanism of action.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Validation of bioanalytical chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. [PDF] Bioanalytical Method Development –Determination of Drugs in Biological Fluids | Semantic Scholar [semanticscholar.org]
- 6. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I and pharmacokinetic study of trimetrexate using a 24-hour continuous-injection schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for rapid determination of methotrexate in human saliva and its application to an excretion evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Trimetrexate Glucuronate for Studying Purine and Thymidylate Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate Glucuronate is a potent, non-classical antifolate agent that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] Unlike the classical folate antagonist methotrexate, Trimetrexate is a lipophilic quinazoline derivative, which allows it to enter cells via passive diffusion, independent of the reduced folate carrier transport system.[5][6] This characteristic makes it a valuable tool for studying cellular pathways in methotrexate-resistant cell lines. By inhibiting DHFR, Trimetrexate blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF).[1][2] THF is an essential cofactor for one-carbon transfer reactions crucial for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2][4] Consequently, Trimetrexate treatment leads to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1][2] These properties make this compound an effective tool for investigating the intricacies of purine and thymidylate metabolism, mechanisms of drug resistance, and for the development of novel therapeutic strategies.
Mechanism of Action
Trimetrexate exerts its biological effects by tightly binding to the active site of DHFR, preventing the reduction of DHF to THF. This inhibition leads to a depletion of the intracellular pool of THF and its derivatives, such as N⁵,N¹⁰-methylenetetrahydrofolate and N¹⁰-formyltetrahydrofolate. These cofactors are indispensable for the following key metabolic steps:
-
Thymidylate Synthesis: Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. This reaction requires N⁵,N¹⁰-methylenetetrahydrofolate as the methyl group donor.
-
Purine Synthesis: Two steps in the de novo purine biosynthesis pathway are dependent on N¹⁰-formyltetrahydrofolate for the donation of carbon atoms to the growing purine ring.
By disrupting these pathways, Trimetrexate effectively halts the production of essential nucleic acid precursors, leading to the inhibition of cell proliferation, particularly in rapidly dividing cells.
Data Presentation
Quantitative Inhibition Data for Trimetrexate
| Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Citation(s) |
| Dihydrofolate Reductase (DHFR) | Homo sapiens (Human) | 0.04 nM | 4.74 nM | [1][7] |
| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | - | 1.35 nM | [7] |
| Dihydrofolate Reductase (DHFR) | Pneumocystis jirovecii | 2.7 nM | - | [8] |
| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | 6.3 nM | - | [8] |
Visualizations
Caption: Trimetrexate inhibits DHFR, blocking purine and thymidylate synthesis.
Caption: Trimetrexate blocks two steps in purine synthesis via THF depletion.
Caption: Trimetrexate inhibits thymidylate synthesis by depleting a key cofactor.
Caption: A typical workflow for studying Trimetrexate's effects on cells.
Experimental Protocols
DHFR Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the inhibition of purified DHFR by Trimetrexate.[9][10][11][12]
Materials:
-
Purified recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
This compound
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of Trimetrexate in a suitable solvent (e.g., DMSO or water) and make serial dilutions in DHFR Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of NADPH in DHFR Assay Buffer.
-
Prepare a working solution of DHF in DHFR Assay Buffer. Keep this solution on ice and protected from light.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Trimetrexate solution (or vehicle control)
-
Purified DHFR enzyme
-
-
Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of Trimetrexate by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition versus the logarithm of the Trimetrexate concentration to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with Trimetrexate.[13][14][15][16]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing phenazine ethosulfate)
-
96-well sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Trimetrexate solutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the Trimetrexate concentration to determine the IC50 value.
-
Quantification of Intracellular Nucleotide Pools by HPLC
This protocol allows for the measurement of changes in purine and pyrimidine nucleotide pools in response to Trimetrexate treatment.[17]
Materials:
-
Cultured cells treated with Trimetrexate
-
Ice-cold 0.4 M perchloric acid (PCA) or 6% trichloroacetic acid (TCA)
-
Ice-cold phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and UV detector
-
Mobile phase buffers (e.g., ammonium phosphate buffer with an ion-pairing agent like tetrabutylammonium phosphate)
-
Nucleotide standards (ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, dTTP)
Procedure:
-
Cell Extraction:
-
After Trimetrexate treatment, rapidly wash the cell monolayer with ice-cold PBS.
-
Add ice-cold PCA or TCA to the cells and scrape them.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
Neutralize the extract with a suitable base (e.g., potassium carbonate for TCA extracts).
-
-
HPLC Analysis:
-
Filter the neutralized extracts through a 0.22 µm filter.
-
Inject the samples onto the HPLC system.
-
Separate the nucleotides using a gradient elution program with the appropriate mobile phases.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
-
Data Analysis:
-
Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the known standards.
-
Normalize the nucleotide amounts to the cell number or total protein content.
-
Compare the nucleotide pool levels in Trimetrexate-treated cells to those in control cells to determine the effect of the drug on purine and thymidylate synthesis.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the cellular pathways of purine and thymidylate biosynthesis. Its distinct mechanism of action and cellular uptake provide researchers with a versatile agent to study nucleotide metabolism, drug resistance, and the development of novel anticancer and antimicrobial therapies. The protocols and data presented here offer a comprehensive guide for the effective application of this compound in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Trimetrexate - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. thno.org [thno.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimetrexate Glucuronate and Leucovorin Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimetrexate Glucuronate (TMQ-G) and leucovorin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (TMQ-G) and leucovorin?
A1: this compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] DHFR is crucial for the synthesis of DNA, RNA, and proteins. By blocking DHFR, TMQ-G leads to the depletion of essential precursors for these macromolecules, ultimately causing cell death.[1][3][4] Leucovorin (folinic acid) is a reduced folate that can be readily converted to other active folate coenzymes without the need for DHFR. It "rescues" normal cells from the toxic effects of TMQ-G by replenishing the folate pool, thus allowing DNA and RNA synthesis to proceed.[3][5][6]
Q2: Why is leucovorin co-administered with TMQ-G?
A2: Leucovorin is co-administered with TMQ-G to selectively protect non-cancerous host cells from the cytotoxic effects of the drug.[1][3] This is known as leucovorin rescue. The rationale is that some cancer cells may have a deficient transport mechanism for leucovorin, making them more susceptible to the effects of TMQ-G while normal cells are rescued.[3] This strategy aims to increase the therapeutic index of TMQ-G.
Q3: What are the common toxicities associated with TMQ-G administration, and how can they be managed in a research setting?
A3: The primary dose-limiting toxicity of TMQ-G is myelosuppression, specifically neutropenia and thrombocytopenia.[1] Other potential toxicities include mucositis, skin toxicity, and transient elevations in liver enzymes.[7][8] In a research setting, these toxicities can be managed by carefully titrating the doses of both TMQ-G and leucovorin. Monitoring cell viability, proliferation rates, and relevant biomarkers can help in adjusting the experimental conditions to minimize toxicity while achieving the desired biological effect.
Q4: Can TMQ-G and leucovorin be mixed in the same solution?
A4: No, mixing this compound and leucovorin in the same solution can result in precipitation. It is recommended to administer them separately. If using the same intravenous line, it should be flushed thoroughly between infusions.
Troubleshooting Guides
Issue 1: High levels of cell death are observed even with leucovorin rescue.
| Possible Cause | Troubleshooting Step |
| Inadequate leucovorin concentration or timing. | Increase the concentration of leucovorin. Optimize the timing of leucovorin administration; it is often added simultaneously with or shortly after TMQ-G in in vitro experiments. |
| Cell line is resistant to leucovorin rescue. | Some cell lines may have impaired transport or metabolism of leucovorin.[9] Test a different cell line or investigate the expression of folate transporters in your current cell line. |
| TMQ-G concentration is too high. | Perform a dose-response experiment to determine the optimal concentration of TMQ-G for your specific cell line and experimental goals. |
| Off-target effects of TMQ-G. | At very high concentrations, TMQ-G may have off-target effects. Ensure you are working within a validated concentration range. |
Issue 2: No significant effect of TMQ-G is observed on the target cells.
| Possible Cause | Troubleshooting Step |
| TMQ-G concentration is too low. | Increase the concentration of TMQ-G. Refer to published literature for effective concentrations in similar cell lines. |
| Cell line is resistant to TMQ-G. | The target cells may have high levels of DHFR expression or mutations in the DHFR gene that reduce the binding affinity of TMQ-G. Consider using a different cell line or a combination therapy approach. |
| Incorrect timing of sample analysis. | The effects of TMQ-G on cell proliferation and viability may take time to become apparent. Perform a time-course experiment to determine the optimal endpoint for your assay. |
| Degradation of TMQ-G. | Ensure proper storage and handling of the TMQ-G stock solution. Prepare fresh dilutions for each experiment. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inaccurate pipetting or dilutions. | Calibrate pipettes regularly and prepare fresh serial dilutions of TMQ-G and leucovorin for each experiment. |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination in your cell cultures. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Trimetrexate in Various Cell Lines
| Cell Line | Trimetrexate Concentration (µM) | Exposure Time (h) | Observed Effect | Reference |
| CHO | 50 | 2 | Sensitivity in S phase cells | [10] |
| L1210 | 0.03 | Continuous | Cell cycle arrest in late G1/early S | [10] |
| L1210 | 0.003 | Continuous | Delay in S phase progression | [10] |
| RPMI-1788 | 1 - 10 | 24 | Cytotoxicity preventable by 10 µM leucovorin | [9] |
| HT-1080 | 1 - 10 | 24 | Cytotoxicity preventable by 10 µM leucovorin | [9] |
| HS-42 | 1 - 10 | 24 | Leucovorin did not prevent cytotoxicity | [9] |
| BOT-2 | Not specified | 24, 48, 144 | Active | [11] |
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is intended to measure the inhibitory effect of TMQ-G on DHFR activity.[1][12][13][14]
Materials:
-
Cell or tissue lysate
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolic acid)
-
NADPH
-
This compound
-
96-well clear plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold DHFR Assay Buffer.
-
Centrifuge to remove debris and collect the supernatant.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the cell/tissue lysate.
-
For inhibitor studies, pre-incubate the lysate with various concentrations of TMQ-G.
-
Prepare a "no inhibitor" control and a "no enzyme" background control.
-
-
Initiate Reaction:
-
Add the DHFR substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (change in absorbance over time).
-
Determine the percent inhibition of DHFR activity by TMQ-G at different concentrations.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of TMQ-G on the cell cycle distribution of a cell population.[15][16][17]
Materials:
-
Cultured cells
-
This compound
-
Leucovorin (optional)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of TMQ-G, with or without leucovorin, for the desired duration (e.g., 24, 48 hours).
-
Include an untreated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the untreated control.
-
Mandatory Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phase I studies of trimetrexate using single and weekly dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inability of leucovorin to rescue a naturally methotrexate-resistant human soft tissue sarcoma cell line from trimetrexate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle effects of trimetrexate (CI-898) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. content.abcam.com [content.abcam.com]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Trimetrexate Glucuronate in Solution
Welcome to the technical support center for Trimetrexate Glucuronate. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting issues related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound for injection be stored?
The lyophilized powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protected from light.[1][2]
Q2: How do I reconstitute the lyophilized this compound powder?
Reconstitute the powder with 5% Dextrose Injection, USP, or Sterile Water for Injection.[3] The reconstituted solution should appear as a pale greenish-yellow solution.[3][4] It is crucial to visually inspect the solution for any particulate matter or discoloration before use.[1] Do not use if the solution is cloudy or contains a precipitate.[3][4]
Q3: What solutions are incompatible with this compound?
This compound should not be reconstituted or mixed with solutions containing chloride ions (e.g., sodium chloride) or leucovorin, as this will cause immediate precipitation.[1][4] If administering this compound and leucovorin sequentially, the intravenous line must be flushed with at least 10 mL of 5% Dextrose Injection, USP between infusions.[1]
Q4: What is the stability of this compound after reconstitution and dilution?
The stability of the solution depends on the storage temperature:
| Solution Stage | Storage Temperature | Duration of Stability |
| Reconstituted Solution | Room Temperature (20°C to 25°C) | 6 hours[1][5] |
| Reconstituted Solution | Refrigerated (2°C to 8°C) | 24 hours[1][5] |
| Diluted Solution (in 5% Dextrose) | Room Temperature or Refrigerated | Up to 24 hours[3][4] |
Note: Do not freeze the diluted solution.[3]
Q5: What is the known degradation pathway for this compound in an aqueous solution?
When this compound (5.0 mg/mL in sterile water) is incubated at 37°C, it degrades to form (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline as the major degradation product.[4] Under these conditions, the degradation rate constant is 0.0134 ± 0.002 day⁻¹, with a half-life of 51.6 ± 0.8 days.[4] A 10% degradation can be expected by approximately 7.9 days under these conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms immediately upon reconstitution or dilution. | Use of an incompatible diluent containing chloride ions (e.g., saline) or leucovorin.[1][4] | Discard the solution. Reconstitute and dilute only with 5% Dextrose Injection, USP, or Sterile Water for Injection. Ensure IV lines are properly flushed if leucovorin is also being administered.[1] |
| The reconstituted solution appears cloudy or contains particulate matter. | Incomplete dissolution or presence of foreign contaminants. | Do not use the solution.[3][4] Visually inspect the vial before and after reconstitution. If the issue persists with a new vial, quarantine the lot and contact the manufacturer. |
| The solution has a color other than pale greenish-yellow. | Potential degradation or contamination. | Do not use the solution. This compound solutions should be a pale greenish-yellow color.[1][3] A different color may indicate a stability issue. |
| Unexpected loss of potency in the experimental results. | Degradation of this compound due to improper storage or handling. | Review the storage conditions and age of the reconstituted/diluted solution. Ensure that the solution was used within the recommended stability times (see stability table above). Consider the potential for degradation if solutions are prepared in advance and stored at elevated temperatures.[4] |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Aqueous Solution
This protocol is based on the methodology described by Stetson et al. (1989).[4]
-
Preparation of this compound Solution:
-
Reconstitute this compound with sterile water to a concentration of 5.0 mg/mL.
-
-
Sample Storage:
-
Dispense the solution into sterile, amber glass vials to protect from light.
-
Incubate the vials at 37°C.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), withdraw an aliquot for analysis.
-
Analyze the concentration of the remaining this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant and the half-life of the compound under these conditions.
-
Analytical Methods Mentioned in Literature for Trimetrexate Analysis:
-
High-Performance Liquid Chromatography (HPLC): Frequently used for quantifying Trimetrexate and its degradation products in stability studies and pharmacokinetic analyses.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for the identification of degradation products.[4]
-
Ultraviolet (UV) Spectrophotometry: Can be used for concentration measurements.[4]
Visual Guides
References
- 1. Stability of trimetrexate, a new non-classical antifolate, in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
mitigating myelosuppression from Trimetrexate Glucuronate
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating myelosuppression, a significant dose-limiting toxicity associated with Trimetrexate Glucuronate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is Trimetrexate-induced myelosuppression and why does it occur?
A1: Myelosuppression is the suppression of bone marrow's ability to produce blood cells, leading to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia. Trimetrexate (TMTX) causes this by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] This inhibition depletes intracellular tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] Cells that are rapidly dividing, such as those in the bone marrow, are highly sensitive to this disruption, resulting in impaired cell proliferation and myelosuppression.[1]
Q2: What is the primary strategy to mitigate Trimetrexate-induced myelosuppression?
A2: The primary and mandatory strategy is the co-administration of Leucovorin (folinic acid), a reduced folate coenzyme.[1][5] Leucovorin rescue is essential to protect normal host cells from the cytotoxic effects of Trimetrexate and to avoid potentially life-threatening toxicities.[6] It should be administered concurrently with Trimetrexate and continued for at least 72 hours after the final dose of Trimetrexate.[6]
Q3: How does Leucovorin rescue work on a cellular level?
A3: Leucovorin bypasses the metabolic block created by Trimetrexate. While Trimetrexate inhibits DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, Leucovorin is a downstream metabolite that can be directly converted into the necessary tetrahydrofolate cofactors.[5] This replenishes the folate pool, allowing DNA and RNA synthesis to resume in host cells. Trimetrexate is lipophilic and enters cells via passive diffusion, whereas Leucovorin is actively transported into mammalian cells.[5][7] This differential uptake mechanism can be exploited to selectively protect host tissues.
Q4: My in vitro cell line is not being effectively rescued by Leucovorin. What are some possible reasons?
A4: There are several potential factors:
-
Impaired Polyglutamylation: Some cell lines may have impaired ability to convert Leucovorin into its more effectively retained polyglutamylated forms. This can lead to rapid efflux of the rescue agent and reduced efficacy.[8]
-
Leucovorin Concentration: The concentration of Leucovorin may be insufficient to overcome the inhibitory effects of the Trimetrexate dose used. A dose-response experiment with varying Leucovorin concentrations is recommended.
-
Timing of Rescue: Leucovorin should be administered concurrently with or shortly after Trimetrexate. Delayed administration may be ineffective in preventing irreversible cell damage.
-
Cell Line Resistance: The cell line itself may have intrinsic resistance mechanisms, although Trimetrexate is known to be effective in cells resistant to other antifolates like methotrexate due to its different cellular uptake mechanism.[7]
Q5: What are the key parameters to monitor when assessing myelosuppression in an animal model?
A5: When evaluating myelosuppression in a murine or other animal model, the primary endpoints are hematological parameters. Blood should be collected at baseline and at specified time points after Trimetrexate administration. Key parameters to analyze include:
-
Complete Blood Counts (CBC) with differential
-
Absolute Neutrophil Count (ANC)
-
Platelet Count
-
Reticulocyte Count (as an indicator of red blood cell production)
-
Hematocrit/Hemoglobin levels
Quantitative Data Summary
Quantitative data from clinical and preclinical studies are crucial for experimental design. The tables below summarize key findings.
Table 1: Correlation of Trimetrexate Exposure with Myelosuppression in Patients
| Parameter | Correlation with Nadir Leucocyte Count (r-value) | p-value |
| Trimetrexate Dose | 0.58 | 0.0006 |
| Area Under the Curve (AUC) | 0.41 | 0.02 |
| Data summarized from a Phase I trial in patients with advanced solid tumors.[9] |
Table 2: In Vitro Efficacy of Leucovorin Rescue in Human Cell Lines
| Cell Line | Trimetrexate Concentration | Leucovorin Concentration | Outcome |
| RPMI-1788 (Lymphoblastoid) | 1 to 10 µM | 10 µM | Growth inhibition prevented |
| HT-1080 (Fibrosarcoma) | 1 to 10 µM | 10 µM | Growth inhibition prevented |
| HS-42 (Sarcoma, MTX-resistant) | 1 to 10 µM | 10 µM | Growth inhibition not prevented |
| Data summarized from a study comparing Leucovorin rescue efficacy in different cell lines.[8] |
Experimental Protocols
Protocol 1: In Vitro Leucovorin Rescue Assay
This protocol provides a method for assessing the ability of Leucovorin to rescue cultured cells from Trimetrexate-induced cytotoxicity.
-
Cell Plating: Seed human cancer cells (e.g., CCRF-CEM) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and Leucovorin in an appropriate solvent (e.g., sterile water or DMSO) and dilute to working concentrations in cell culture medium.
-
Treatment:
-
Expose cells to a range of Trimetrexate concentrations for 24-72 hours to determine the IC50 (half-maximal inhibitory concentration).
-
For the rescue experiment, treat cells with Trimetrexate at a concentration near the IC75-IC90.
-
Concurrently, add varying concentrations of Leucovorin (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to the Trimetrexate-treated wells.
-
Include control groups: untreated cells, cells with Trimetrexate only, and cells with Leucovorin only.
-
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the concentration of Leucovorin required to restore cell viability.
Protocol 2: Murine Model for Assessing Myelosuppression and Rescue
This protocol, adapted from general myelosuppression models, can be used to evaluate the in vivo effects of Trimetrexate and the efficacy of Leucovorin rescue.[10]
-
Animal Model: Use a suitable mouse strain (e.g., C3H or BALB/c), typically female, aged 8-10 weeks. Allow animals to acclimate for at least one week.
-
Baseline Measurement: Collect blood samples (e.g., via tail vein or submandibular bleed) from all animals to establish baseline hematological parameters.
-
Drug Administration:
-
Administer this compound intravenously (IV) or intraperitoneally (IP) at a predetermined dose. Dosing schedules can vary (e.g., single dose, daily for 5 days).
-
For the rescue group, administer Leucovorin (IV or IP) at a specified dose and schedule relative to the Trimetrexate administration (e.g., concurrently and every 6 hours thereafter for 72 hours).
-
Include a vehicle control group and a Trimetrexate-only group.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Collect blood samples at set time points post-treatment (e.g., Day 3, 5, 7, 10, and 14) to monitor the nadir and recovery of blood counts.
-
-
Hematological Analysis: Analyze blood samples for Complete Blood Counts (CBC), including white blood cell differential, platelet count, and red blood cell parameters.
-
Data Analysis: Compare the hematological parameters between the treatment groups. Plot the mean counts for each parameter over time to visualize the depth of myelosuppression (nadir) and the kinetics of recovery for the Trimetrexate-only versus the Trimetrexate + Leucovorin group.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of Trimetrexate action and Leucovorin rescue.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inability of leucovorin to rescue a naturally methotrexate-resistant human soft tissue sarcoma cell line from trimetrexate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of this compound (NSC 352122) given every 3 weeks: clinical pharmacology and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
troubleshooting inconsistent results with Trimetrexate Glucuronate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimetrexate Glucuronate.
Troubleshooting Guide
Users of this compound may occasionally encounter inconsistent results in their experiments. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher than Expected IC50 Values or Reduced Potency
You may observe that the concentration of this compound required to inhibit a biological process by 50% (IC50) is higher than anticipated, or that its overall potency is diminished.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound Degradation | This compound is susceptible to degradation. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or below. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a spectrophotometer or other quantitative method. Ensure accurate pipetting and serial dilutions. |
| Cell Culture Media Interference | Components in cell culture media, such as folic acid and thymidine, can compete with this compound and reduce its apparent potency. Use folate-depleted media for your experiments. |
| High Cell Density | A high cell density can lead to a higher apparent IC50 value due to increased drug metabolism or reduced drug availability per cell. Optimize cell seeding density to ensure logarithmic growth throughout the experiment. |
| Drug Efflux | Some cell lines may express drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, reducing its intracellular concentration and efficacy. |
Experimental Workflow for Investigating Reduced Potency
Caption: Troubleshooting workflow for reduced this compound potency.
Issue 2: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize variations in cell number between wells. |
| Edge Effects in Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or fill them with sterile PBS or media to mitigate this effect. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the vehicle solvent before adding it to the culture media. Visually inspect for any precipitate. |
| Assay Timing and Kinetics | The timing of drug addition and the duration of the assay can significantly impact the results. Ensure consistent timing across all experiments. |
Issue 3: Unexpected Cellular Responses or Off-Target Effects
You may observe cellular responses that are not consistent with the known mechanism of action of this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Include a vehicle control in your experiments to assess the effect of the solvent alone. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects. Perform dose-response experiments to identify the optimal concentration range for your specific cell line and assay. |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling and regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the glucuronate salt of trimetrexate, a potent, non-classical inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of purines, pyrimidines, and some amino acids. By inhibiting DHFR, this compound blocks the formation of tetrahydrofolate, a key cofactor in these biosynthetic pathways. This ultimately leads to the inhibition of DNA, RNA, and protein synthesis, resulting in cell cycle arrest and apoptosis.
Signaling Pathway of this compound
Technical Support Center: Trimetrexate Glucuronate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trimetrexate Glucuronate in their experiments. The information is tailored for scientists and drug development professionals to address specific issues that may arise during their work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Trimetrexate is a potent, non-classical folate antagonist. It acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1][2] By inhibiting DHFR, Trimetrexate disrupts these vital cellular processes, leading to cell death.[1][2]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in water at concentrations greater than 50 mg/mL. For experimental use, it is recommended to prepare stock solutions in an appropriate buffer. Stability studies have shown that a solution of Trimetrexate in 5% dimethylacetamide/pH 4 acetate buffer is stable with no decomposition observed after 48 hours when analyzed by HPLC. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH for Dihydrofolate Reductase (DHFR) activity?
The optimal pH for DHFR activity can vary depending on the source of the enzyme. Generally, bacterial DHFRs exhibit optimal activity in a pH range of 6.0 to 6.5, while mammalian DHFRs have an optimal pH range of 4.5 to 5.5. For instance, Leishmania major DHFR-TS activity is optimal at pH 5.0 when using folate as a substrate and at pH 7.0 with dihydrofolate.[3] It is crucial to determine the optimal pH for the specific DHFR enzyme being used in your assay.
Q4: How does pH affect the binding of Trimetrexate to DHFR?
The binding of Trimetrexate to DHFR is influenced by the pH of the environment. The pKa of Trimetrexate free base is 8.0. The protonation state of both the inhibitor and key amino acid residues in the active site of DHFR is critical for their interaction. Studies on other folate antagonists, like methotrexate, have shown that an enzyme group with a pKa of approximately 6.3 is involved in the binding process.[4] It is suggested that the pteridine N1 of the inhibitor is protonated when bound to the enzyme.[4] Therefore, deviations from the optimal pH can alter the ionization states of both Trimetrexate and DHFR, potentially leading to reduced binding affinity and inhibitory activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no DHFR inhibition observed | Suboptimal pH of the assay buffer: The pH may not be optimal for Trimetrexate binding, even if it is suitable for enzyme activity. | Verify the optimal pH for both DHFR activity and inhibitor binding. Consider performing a pH titration experiment to determine the optimal pH for Trimetrexate inhibition in your specific assay system. |
| Degradation of Trimetrexate: Improper storage or handling of this compound solutions can lead to its degradation. | Prepare fresh solutions of this compound for each experiment. Store stock solutions in aliquots at -20°C and avoid repeated freeze-thaw cycles. Protect solutions from light. | |
| Incorrect enzyme or substrate concentration: The concentrations of DHFR and its substrate, dihydrofolate, can affect the apparent inhibitory activity. | Ensure that the enzyme and substrate concentrations are appropriate for the assay. The concentration of the substrate should ideally be close to its Km value for accurate determination of competitive inhibition. | |
| High background signal in the assay | NADPH oxidation independent of DHFR activity: Other components in the reaction mixture or contaminants may be causing the oxidation of NADPH. | Run a control reaction without the DHFR enzyme to measure the rate of non-enzymatic NADPH oxidation. Subtract this background rate from the rate observed in the presence of the enzyme. |
| Precipitation of Trimetrexate: At certain pH values or in the presence of incompatible buffer components, Trimetrexate may precipitate out of solution. | Visually inspect the solution for any signs of precipitation. Ensure the solubility of this compound in the chosen assay buffer and pH. | |
| Inconsistent or non-reproducible results | Fluctuations in pH: Small variations in the pH of the assay buffer between experiments can lead to significant differences in results. | Prepare a large batch of the assay buffer and carefully check its pH before each experiment. Use a calibrated pH meter. |
| Buffer components interfering with the assay: Certain buffer components may interact with Trimetrexate or the enzyme, affecting the results. | If possible, use a simple buffer system. If complex buffers are necessary, run appropriate controls to check for any interference. |
Quantitative Data Summary
Table 1: Solubility of Trimetrexate and its Glucuronate Salt
| Compound | Solvent | Solubility |
| This compound | Water | > 50 mg/mL |
| Trimetrexate (free base) | Water | Practically insoluble |
Table 2: Reported IC50 Values for Trimetrexate against DHFR
| Enzyme Source | IC50 (nM) |
| Human DHFR | 4.74[5] |
| Toxoplasma gondii DHFR | 1.35[5] |
Note: The pH at which these IC50 values were determined was not always specified in the source material. The inhibitory activity of Trimetrexate is expected to be pH-dependent.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)
This protocol is a standard method for determining DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified DHFR enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of DHF. Note that DHF is unstable, so fresh solutions should be prepared daily.
-
Prepare a stock solution of NADPH.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, NADPH solution, and the desired concentration of this compound (or vehicle for control).
-
Add the DHFR enzyme solution and incubate for a pre-determined time (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the DHF solution to the cuvette.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition by comparing the rate in the presence of Trimetrexate to the control rate.
-
To determine the IC50 value, perform the assay with a range of Trimetrexate concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Mechanism of action of Trimetrexate.
Caption: DHFR activity assay workflow.
Caption: Logical relationship of pH and Trimetrexate activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pH-dependence of the binding of dihydrofolate and substrate analogues to dihydrofolate reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Trimetrexate Glucuronate Off-Target Effects in Research Models
Welcome to the technical support center for researchers utilizing Trimetrexate Glucuronate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on distinguishing true off-target effects from on-target toxicities and other confounding factors.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell line at low nanomolar concentrations of this compound. Is this indicative of an off-target effect?
A1: Not necessarily. Trimetrexate is a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] The on-target effect of DHFR inhibition is the disruption of DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly proliferating cells.[1][3] The high potency of Trimetrexate means that on-target cytotoxicity can be observed at low concentrations. To investigate if the observed cytotoxicity is on-target, consider the following:
-
Leucovorin Rescue: Co-administration of leucovorin (folinic acid) can bypass the metabolic block caused by DHFR inhibition and rescue mammalian cells from Trimetrexate-induced toxicity.[1] If leucovorin reverses the cytotoxicity, the effect is likely on-target.
-
Cell Proliferation Rate: The sensitivity of cells to Trimetrexate is often proportional to their proliferation rate. Slower-growing cell lines may be less sensitive to the on-target effects.
Q2: Our experimental results show an upregulation of multidrug resistance proteins, such as P-glycoprotein (MDR1), after prolonged exposure to Trimetrexate. Is this an off-target effect?
A2: This is more likely an acquired resistance mechanism rather than a direct off-target effect. Studies have shown that prolonged exposure of cancer cell lines to Trimetrexate can lead to the overexpression of P-glycoprotein.[4] This is a cellular stress response that can be triggered by the lipophilic nature of the compound and is a known mechanism of resistance to various chemotherapeutic agents.[4] It is not indicative of Trimetrexate directly binding to and activating the MDR1 gene promoter.
Q3: Does this compound interact with cytochrome P450 (CYP) enzymes? Could this be a source of off-target effects in our in vivo models?
A3: Preclinical data suggest that the major metabolic pathway for Trimetrexate is oxidative O-demethylation, followed by conjugation.[1] While direct, potent inhibition of CYP enzymes by Trimetrexate has not been extensively documented in experimental studies, drug-drug interactions involving the CYP450 system are a theoretical possibility.[4] If you are co-administering other drugs in your animal models that are metabolized by CYP enzymes, it is important to consider the potential for competitive metabolism, which could alter the pharmacokinetics and toxicity of either Trimetrexate or the co-administered drug.
Troubleshooting Guides
Problem 1: Unexpectedly High Toxicity in Animal Models
Symptoms:
-
Severe myelosuppression (neutropenia, thrombocytopenia).[5]
-
Significant weight loss.
-
Gastrointestinal toxicity (mucositis).[6]
-
Elevated liver enzymes (ALT, AST).[7]
Possible Causes & Troubleshooting Steps:
-
On-Target Toxicity: The observed effects are known, dose-limiting toxicities of Trimetrexate due to DHFR inhibition in rapidly dividing tissues like bone marrow and intestinal epithelium.[1][6]
-
Action: Ensure you are co-administering leucovorin for at least 72 hours after the last Trimetrexate dose to mitigate host toxicity.[1] Review your dosing regimen; it may need to be adjusted.
-
-
Pharmacokinetic Variability: Individual animal differences can lead to variations in drug clearance.
-
Action: Monitor plasma levels of Trimetrexate to ensure they are within the expected therapeutic range. A clearance rate of approximately 38 +/- 15 mL/min/m2 has been reported in some patient populations.[1]
-
-
Drug-Drug Interactions: Co-administered drugs may be affecting Trimetrexate metabolism or excretion.
-
Action: Review all co-administered substances for potential interactions with hepatic metabolism or renal clearance pathways.
-
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Symptoms:
-
Potent cytotoxicity observed in cell culture, but minimal anti-tumor effect in xenograft models.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: Trimetrexate's distribution and metabolism in a whole organism are more complex than in a cell culture system.
-
Action: Analyze Trimetrexate levels in the tumor tissue to confirm it is reaching its target. The volume of distribution has been reported to be around 20 ± 8 L/m2 in some patient studies.[1]
-
-
Leucovorin Rescue in Tumor Microenvironment: Leucovorin administered to protect the host may also be taken up by tumor cells, reducing the efficacy of Trimetrexate.
-
Action: This is an inherent challenge of this therapeutic approach. Investigating intermittent dosing schedules may be warranted.
-
-
Development of Resistance: As mentioned in the FAQs, prolonged exposure can induce resistance mechanisms like increased P-glycoprotein expression.[4]
-
Action: Analyze tumor tissue from treated animals for the expression of resistance markers.
-
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Protein Binding | ~95% | Over a concentration range of 18.75 to 1000 ng/mL | [1] |
| Half-Life | 11 to 20 hours | In humans | [1] |
| Clearance | 38 +/- 15 mL/min/m2 | In AIDS patients with opportunistic infections | [1] |
| LD50 (Intravenous) | 62 mg/kg (186 mg/m2) | In mice | [1] |
Experimental Protocols
Protocol 1: Leucovorin Rescue Assay to Confirm On-Target Cytotoxicity
This protocol is designed to differentiate between on-target cytotoxicity due to DHFR inhibition and potential off-target effects.
Methodology:
-
Cell Plating: Seed your chosen cell line in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound and a separate stock solution of Leucovorin.
-
Treatment:
-
Treat cells with a serial dilution of this compound alone.
-
In a parallel set of wells, treat cells with the same serial dilution of this compound in combination with a constant, excess concentration of Leucovorin (e.g., 10-100 µM).
-
Include untreated and Leucovorin-only controls.
-
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Data Analysis: Plot the dose-response curves for Trimetrexate with and without Leucovorin. A significant rightward shift in the IC50 value in the presence of Leucovorin indicates that the cytotoxicity is primarily on-target.
Protocol 2: General Workflow for Investigating Off-Target Effects
If on-target effects have been ruled out as the sole cause of an unexpected phenotype, a broader investigation into off-target effects may be necessary.
Methodology:
-
Target Identification (In Silico and In Vitro):
-
Computational Screening: Use cheminformatics tools to screen Trimetrexate against databases of protein structures to predict potential off-target binding partners.
-
Biochemical Screening: Perform a broad kinase inhibitor profiling assay or a similar panel that tests for binding against a wide range of purified enzymes and receptors.
-
-
Cellular Target Engagement:
-
Thermal Shift Assay (CETSA): Treat intact cells with Trimetrexate and then heat them. Off-target proteins that bind to Trimetrexate may show altered thermal stability.
-
Affinity-Capture Mass Spectrometry: Use an immobilized form of Trimetrexate to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
-
-
Phenotypic Confirmation:
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the cells of a putative off-target protein. If the phenotype of the knockdown/knockout cells mimics the effect of Trimetrexate treatment, this provides strong evidence for an on-target effect on that protein.
-
Visualizations
Caption: On-target mechanism of Trimetrexate via DHFR inhibition.
References
- 1. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Neutrexin (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Expression of dihydrofolate reductase and multidrug resistance genes in trimetrexate-resistant human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. Facebook [cancer.gov]
- 7. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Trimetrexate Glucuronate-Induced Hepatotoxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for managing hepatotoxicity associated with Trimetrexate Glucuronate in animal models.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| High variability in liver enzyme (ALT/AST) levels between animals in the same group. | 1. Inconsistent Drug Administration: Incorrect dosage or non-uniform suspension of this compound. 2. Underlying Health Status: Pre-existing subclinical liver conditions in some animals. 3. Genetic Variability: Differences in metabolic enzyme expression within the animal strain. 4. Diet and Environment: Variations in food consumption or environmental stressors. | 1. Ensure the drug is fully dissolved or homogeneously suspended before each administration. Use precise administration techniques (e.g., calibrated oral gavage needles). 2. Acclimatize animals properly and exclude any with signs of illness before starting the experiment. Consider a baseline blood draw to screen for abnormal liver enzymes. 3. Use a well-characterized, genetically homogeneous animal strain. 4. Ensure consistent diet and housing conditions for all animals. |
| Unexpectedly high mortality rate in the this compound-treated group. | 1. Incorrect Dosing: Calculation error leading to an overdose. 2. Enhanced Sensitivity: The animal model or strain may be particularly sensitive to Trimetrexate's toxic effects. 3. Lack of Supportive Care: Dehydration or malnutrition secondary to drug-induced side effects like diarrhea or mucositis.[1] 4. Low Protein/Albumin Levels: Hypoalbuminemia can increase the risk of severe toxic effects from trimetrexate.[2][3] | 1. Double-check all dose calculations, animal weights, and solution concentrations. 2. Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) for your specific animal model and strain.[4] 3. Monitor animals daily for signs of distress, weight loss, and dehydration. Provide supportive care such as hydration fluids or softened food as needed. 4. Consider co-administration of Leucovorin (folinic acid) to mitigate systemic toxicity.[5][6] The protective effect of Leucovorin is dose-dependent.[6] |
| Minimal or no elevation in liver enzymes despite a high dose of this compound. | 1. Drug Inactivity: Degradation of the compound due to improper storage or handling. 2. Rapid Metabolism/Clearance: The animal model may metabolize and clear the drug very efficiently.[7] 3. Incorrect Sampling Time: Blood samples may be collected after enzyme levels have peaked and returned to baseline. | 1. Verify the storage conditions and expiration date of the this compound. 2. Consider using a different animal model known to be more susceptible or one with a "humanized" liver.[8] 3. Perform a time-course study, collecting samples at multiple time points after administration (e.g., 6, 12, 24, 48, and 72 hours) to capture the peak of liver injury. |
| Histopathological findings do not correlate with biochemical markers (e.g., normal ALT/AST but visible liver damage). | 1. Timing Mismatch: Biochemical markers like ALT/AST can be transient, while histological changes may persist or develop later.[5] 2. Type of Injury: The injury may be primarily cholestatic or another form that doesn't cause significant leakage of ALT/AST. 3. Subtle Damage: The damage might be localized or subtle (e.g., single-cell necrosis, ballooning degeneration) without causing a massive release of enzymes.[9] | 1. Ensure that the time points for blood collection and tissue harvesting are appropriately aligned to capture both biochemical and structural changes. 2. Analyze additional biochemical markers such as alkaline phosphatase (ALP) and total bilirubin (TBIL) to assess for cholestatic injury.[10] 3. Utilize special stains or immunohistochemistry to detect specific types of cellular damage or apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Trimetrexate-induced hepatotoxicity?
A1: The primary mechanism is likely direct hepatotoxicity resulting from folate antagonism.[5] Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA and RNA precursors.[11] By inhibiting DHFR, Trimetrexate disrupts cellular reproduction, particularly in rapidly dividing cells like hepatocytes, which can lead to apoptotic cell death.[5] Its metabolism in the liver, primarily through oxidative O-demethylation followed by glucuronide or sulfate conjugation, may also produce reactive metabolites that contribute to cellular stress.[12]
Q2: Which animal models are most suitable for studying Trimetrexate-induced hepatotoxicity?
A2: Rats and mice are commonly used models for drug-induced liver injury.[13] Studies have used Wistar rats to investigate the protective effects of Leucovorin against Trimetrexate toxicity.[6] The choice of model can be critical, as species-specific differences in drug metabolism can significantly impact outcomes.[8] It is advisable to select a model where the metabolic pathways of Trimetrexate are well-characterized or are similar to humans.
Q3: How can I mitigate the systemic toxicity of Trimetrexate to focus on hepatotoxicity?
A3: Co-administration of Leucovorin (calcium folinate) is the standard method to prevent systemic antifolate toxicity in the host.[6] Leucovorin is a reduced folate that can be utilized by mammalian cells, bypassing the DHFR block, but is not readily taken up by certain pathogens like Pneumocystis jirovecii.[1][5] This "rescue" technique allows for the administration of higher doses of Trimetrexate, potentially making hepatotoxic effects more apparent while reducing mortality from other causes like myelosuppression.[6]
Q4: What are the key biomarkers to monitor for Trimetrexate-induced hepatotoxicity?
A4: The key biomarkers include:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular necrosis.[14] Alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) are markers for cholestatic injury.[14]
-
Liver Function Markers: Total bilirubin (TBIL) and serum albumin levels are important indicators of the liver's synthetic and excretory function.[15] A decrease in serum albumin has been correlated with an increased risk of severe trimetrexate toxicity.[2]
-
Histopathology: Microscopic examination of liver tissue for necrosis, inflammation, steatosis (fatty change), and fibrosis provides definitive evidence of liver damage.[9][16]
Q5: At what dose and frequency should this compound be administered to induce hepatotoxicity?
A5: The dose can be highly variable depending on the animal model, strain, and administration route. In rats, daily oral doses of 25, 35, and 45 mg/kg have been shown to produce dose-related toxicity.[6] For comparison, a single intraperitoneal dose of 20 mg/kg of the related antifolate methotrexate is sufficient to induce liver injury in rats.[17][18] It is strongly recommended to perform a preliminary dose-finding study to establish a dose that induces measurable hepatotoxicity without causing excessive mortality.
Quantitative Data from Animal Models
The following tables summarize data from studies on antifolate-induced hepatotoxicity. Note that data for Trimetrexate is limited, so data for the structurally related compound Methotrexate (MTX) is included for context.
Table 1: Dosing Regimens and Resulting Hepatotoxicity
| Compound | Animal Model | Dose | Route | Duration | Key Findings | Reference(s) |
| Trimetrexate | Wistar Rat | 25-45 mg/kg | Oral | Daily | Dose-related myelosuppression and degenerative gastrointestinal lesions. | [6] |
| Methotrexate | Wistar Rat | 20 mg/kg | i.p. | Single Dose | Significant increase in ALT and AST; histopathology showed hepatocyte degeneration, mononuclear cell infiltration, and vacuolization. | [18][19] |
| Methotrexate | Rat | 40 mg/kg | i.p. | Single Dose | Highly significant increase in serum AST and ALT; histopathology showed hydropic degeneration and multi-focal necrosis. | [20] |
| Methotrexate | Mouse | Up to 9 doses | i.p. | - | Vacuolation and ballooning degeneration of centrilobular liver cells. | [9] |
Table 2: Representative Changes in Biochemical Markers
| Compound | Animal Model | Dose | Parameter | Result (vs. Control) | Reference(s) |
| Methotrexate | Rat | 40 mg/kg (single i.p. dose) | AST (U/L) | 103.0 ± 1.58 (vs. 85.40 ± 0.51) | [20] |
| Methotrexate | Rat | 40 mg/kg (single i.p. dose) | ALT (U/L) | 67.32 ± 4.35 (vs. 34.88 ± 2.85) | [20] |
| Methotrexate | Rat | 20 mg/kg (single i.p. dose) | AST (U/L) | Significantly increased | [19] |
| Methotrexate | Rat | 20 mg/kg (single i.p. dose) | ALT (U/L) | Significantly increased | [19] |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with this compound in Rats
-
Animal Selection: Use male Wistar rats (200-250g). House them in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water. Acclimatize for at least one week.
-
Drug Preparation: Prepare this compound solution by dissolving it in sterile saline (0.9% NaCl) to the desired concentration (e.g., 5 mg/mL). Prepare fresh daily.
-
Dose Administration: Administer the calculated dose (e.g., 25 mg/kg) via oral gavage or intraperitoneal (i.p.) injection. Administer vehicle (saline) to the control group.
-
Leucovorin Rescue (Optional): To mitigate systemic toxicity, prepare a Leucovorin solution in sterile saline. Administer a protective dose (e.g., 20 mg/kg) twice daily, once at the time of Trimetrexate administration and again 6 hours later.[6]
-
Monitoring: Monitor animals daily for clinical signs of toxicity (lethargy, weight loss, ruffled fur) and mortality.
-
Sample Collection: At the designated endpoint (e.g., 24 or 48 hours after the final dose), anesthetize the animals. Collect blood via cardiac puncture for biochemical analysis. Perfuse the liver with cold saline and collect tissue samples for histopathology.
Protocol 2: Assessment of Liver Injury
-
Biochemical Analysis:
-
Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum.
-
Analyze serum for ALT, AST, ALP, and TBIL levels using commercially available assay kits and a clinical chemistry analyzer.
-
-
Histopathological Examination:
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
Examine slides under a light microscope for evidence of necrosis, inflammation, vascular congestion, and steatosis. Score the severity of liver damage using a standardized scoring system.
-
Visualizations
Caption: Mechanism of Trimetrexate action and Leucovorin rescue pathway in hepatocytes.
Caption: General experimental workflow for assessing Trimetrexate-induced hepatotoxicity.
References
- 1. Pharmacology and toxicity of a potent "nonclassical" 2,4-diamino quinazoline folate antagonist, trimetrexate, in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlates of severe or life-threatening toxic effects from trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimetrexate: predictors of severe or life-threatening toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of this compound (NSC 352122) given every 3 weeks: clinical pharmacology and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Leucovorin protection against repeated daily dose toxicity of trimetrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Histopathological effects of methotrexate on mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 11. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 16. Hepatotoxicity in a rat model caused by orally administered methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methotrexate-induced hepatotoxicity in rats and the therapeutic properties of vitamin E: a histopathologic and flowcytometric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 20. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
Trimetrexate Glucuronate Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dose-response curve optimization for Trimetrexate Glucuronate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing a dose-dependent effect on cell viability? | 1. Incorrect Concentration Range: The concentrations tested may be too low to elicit a response or too high, causing maximum effect at all tested doses. 2. Drug Inactivity: The this compound may have degraded due to improper storage or handling. 3. Cell Line Resistance: The chosen cell line may be inherently resistant to Trimetrexate.[1] 4. Insufficient Incubation Time: The drug may not have had enough time to exert its effect. | 1. Optimize Concentration Range: Conduct a pilot experiment with a broad range of concentrations (e.g., 0.01 nM to 100 µM) to determine the effective range for your specific cell line. 2. Ensure Drug Integrity: Prepare fresh stock solutions and store them properly. This compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] 3. Cell Line Selection: If resistance is suspected, consider using a different cell line known to be sensitive to antifolates or a cell line with high expression of folate receptors. 4. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a significant response. |
| My dose-response curve has a very steep or shallow slope. | 1. Assay Variability: High variability between replicates can distort the curve's slope. 2. Drug Mechanism: The mechanism of action of Trimetrexate, which involves the depletion of nucleotide pools, can sometimes lead to sharp thresholds for cytotoxicity. | 1. Minimize Variability: Ensure precise pipetting, consistent cell seeding density, and uniform incubation conditions. Increase the number of replicates for each concentration. 2. Data Analysis: Utilize a 4-parameter logistic (4PL) curve fitting model that can accommodate variable slopes. |
| I am seeing high variability between my replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered drug concentrations and cell growth. 3. Pipetting Errors: Inaccurate dispensing of drug dilutions or assay reagents. | 1. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Gently swirl the plate after seeding to distribute cells evenly. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. 3. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. |
| My results are not reproducible between experiments. | 1. Inconsistent Cell Passage Number: Cells at different passage numbers can exhibit altered sensitivity to drugs. 2. Variations in Reagents: Using different lots of media, serum, or assay reagents can introduce variability. 3. Subtle Changes in Protocol: Minor deviations in incubation times, temperatures, or cell densities can impact results. | 1. Standardize Cell Passage: Use cells within a defined, low passage number range for all experiments. 2. Control for Reagent Variability: Use the same lot of critical reagents for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. 3. Maintain a Detailed Protocol: Adhere strictly to a standardized and detailed experimental protocol. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Trimetrexate is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By inhibiting DHFR, Trimetrexate depletes the intracellular pool of THF, leading to the disruption of DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis.[4]
2. What is a typical IC50 value for this compound?
The IC50 (half-maximal inhibitory concentration) of Trimetrexate can vary significantly depending on the cell line, exposure time, and assay conditions. It is crucial to determine the IC50 empirically for your specific experimental system.
| Cell Line | Exposure Time | Approximate IC50 |
| L1210 (Murine Leukemia) | Continuous | 3 nM (causes S phase delay) |
| CHO (Chinese Hamster Ovary) | 2 hours | ~50 µM (for S phase cells) |
| BOT-2 (Human Breast Cancer) | 144 hours | Active (specific IC50 not provided)[5] |
3. How should I prepare and store this compound stock solutions?
This compound powder should be reconstituted to create a stock solution. It is soluble in water (>50 mg/mL).[6] For in vitro experiments, dimethyl sulfoxide (DMSO) is also a common solvent.
-
Reconstitution: To prepare a stock solution, dissolve this compound powder in sterile water or DMSO. For example, to make a 10 mM stock solution in DMSO, dissolve 5.636 mg of this compound (MW: 563.56 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] When ready to use, thaw an aliquot and dilute it to the desired working concentrations in your cell culture medium. It is recommended to prepare fresh dilutions for each experiment.
4. What cell-based assays are suitable for generating a dose-response curve for this compound?
Several colorimetric or fluorometric cell viability assays are suitable for measuring the cytotoxic effects of Trimetrexate. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.[5]
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay: Similar to the MTT assay, WST-1 is reduced by viable cells to a soluble formazan, offering a simpler protocol without a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of total cell number.
The choice of assay may depend on the specific cell line and experimental goals.
Experimental Protocols
Detailed Methodology for a Standard Dose-Response Experiment
This protocol outlines a typical workflow for determining the IC50 of this compound in a cancer cell line using an MTT assay.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium. A common approach is to use a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control solution to each well. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis, typically a four-parameter logistic (4PL) model, to fit the dose-response curve and determine the IC50 value.
-
Visualizations
Trimetrexate Mechanism of Action and Downstream Effects
References
- 1. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Navigating Antifolate Resistance: A Comparative Guide to Trimetrexate Glucuronate
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to designing effective therapeutic strategies. This guide provides a comprehensive comparison of cross-resistance between Trimetrexate Glucuronate and other antifolates, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Trimetrexate (TMQ), a lipophilic inhibitor of dihydrofolate reductase (DHFR), was developed to overcome common mechanisms of resistance to the classical antifolate, methotrexate (MTX). While both drugs target the same enzyme, their distinct physicochemical properties lead to different patterns of cellular uptake and susceptibility to resistance mechanisms. This guide delves into the experimental evidence outlining these differences and similarities.
Comparative Analysis of Cross-Resistance
The cross-resistance profile of Trimetrexate is intrinsically linked to the underlying mechanism of resistance to a primary antifolate like Methotrexate. Experimental data from various cancer cell lines have elucidated these patterns.
Key Mechanisms of Antifolate Resistance:
-
Target Enzyme Overproduction (DHFR Amplification): Increased levels of DHFR, the primary target for both MTX and TMQ, generally lead to cross-resistance. Cells that overproduce DHFR require higher concentrations of either drug to achieve a cytotoxic effect.[1][2][3]
-
Impaired Drug Transport: Methotrexate relies on the reduced folate carrier (RFC) for cellular entry.[4][5] Cancer cells with defective MTX transport exhibit significant resistance to MTX. However, due to its lipophilic nature, Trimetrexate can bypass the RFC and enter cells via passive diffusion. This often results in a lack of cross-resistance in cell lines with impaired MTX transport; in some cases, these cells even show collateral sensitivity to Trimetrexate.[1][3][6]
-
Multidrug Resistance (MDR) Phenotype: Some tumor cells express efflux pumps, such as P-glycoprotein, as part of a multidrug resistance phenotype. These pumps can actively remove Trimetrexate from the cell, leading to resistance. Interestingly, the more hydrophilic Methotrexate is not typically a substrate for these pumps, meaning MDR cell lines can be resistant to Trimetrexate while remaining sensitive to Methotrexate.[2][7]
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance profiles of various Methotrexate-resistant human cancer cell lines to Trimetrexate and other antifolates. The resistance factor is calculated as the ratio of the IC50 (inhibitory concentration 50%) of the resistant cell line to that of the parental, sensitive cell line.
| Cell Line | Primary Resistance | Resistance Mechanism | Methotrexate Resistance Factor | Trimetrexate Resistance Factor | Other Antifolates Resistance Factor | Reference |
| RAJI/MTX-R | Methotrexate | DHFR Overproduction (550-fold) | 290 | Significant Cross-Resistance | Metoprine: Significant Cross-Resistance | [1][3] |
| CEM/MTX-R | Methotrexate | Defective MTX Transport | 210 | No Cross-Resistance (Collateral Sensitivity) | Metoprine: No Cross-Resistance | [1][3] |
| SAOS-2/MTX-R | Methotrexate | Defective MTX Transport | 200 | No Cross-Resistance | - | [1][3] |
| WI-L2/m4 | Methotrexate | DHFR Overproduction (110-fold) | 13,000 | Significant Cross-Resistance | Metoprine: Significant Cross-Resistance | [1][3] |
| Doxorubicin-Resistant Human Carcinoma Cells | Doxorubicin | Multidrug Resistance | Sensitive | 17 to 26-fold | - | [2] |
| CCRF-CEM/MTX60-PGA | Methotrexate | Impaired MTX Transport | ~60 | Sensitive | - | [6] |
| CCRF-CEM/MTX140-LV | Methotrexate | DHFR Gene Amplification | ~140 | Cross-Resistant | - | [6] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future experiments.
Establishment of Methotrexate-Resistant Cell Lines
Methotrexate-resistant sublines of malignant human cells were established in vitro through a process of stepwise increases in the drug concentration in the culture medium.[1][3]
-
Cell Culture: Parental cell lines (e.g., RAJI, CCRF-CEM, TE-85, MG-63, SAOS-2) were cultured in appropriate growth medium.
-
Drug Selection: The cells were exposed to gradually increasing concentrations of Methotrexate over a prolonged period.
-
Isolation of Resistant Clones: Clones capable of surviving and proliferating at high Methotrexate concentrations were isolated and expanded.
-
Confirmation of Resistance: The level of resistance was quantified by comparing the IC50 value of the resistant subline to that of the parental cell line using cytotoxicity assays.
Dihydrofolate Reductase (DHFR) Activity Assay
The activity of DHFR in cell lysates was measured to determine if resistance was due to enzyme overproduction.
-
Cell Lysis: Cells were harvested and lysed to release intracellular contents, including DHFR.
-
Enzymatic Reaction: The cell lysate was incubated with dihydrofolate (DHF) and NADPH.
-
Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ was monitored by the decrease in absorbance at 340 nm, which is proportional to DHFR activity.[1]
Membrane Transport Assays
To assess if resistance was due to impaired drug uptake, membrane transport of radiolabeled Methotrexate was measured.
-
Radiolabeled Substrate: Cells were incubated with [3H]Methotrexate for various time points.
-
Separation of Cells: The incubation was stopped, and the cells were rapidly separated from the incubation medium, often by centrifugation through an oil layer.
-
Quantification of Uptake: The amount of radioactivity inside the cells was measured using a scintillation counter to determine the rate of MTX uptake.[1][3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action and resistance.
Figure 1: Antifolate Mechanism of Action and Resistance. This diagram illustrates the cellular uptake and mechanism of action of Methotrexate and Trimetrexate, both of which inhibit DHFR, a key enzyme in DNA synthesis. It also depicts the primary mechanisms of resistance, including DHFR amplification, impaired RFC-mediated transport, and P-glycoprotein-mediated drug efflux.
Figure 2: Experimental Workflow for Studying Antifolate Cross-Resistance. This flowchart outlines the key steps in developing antifolate-resistant cell lines and characterizing the mechanisms of resistance, including cytotoxicity assays, enzyme activity measurements, and transport studies, followed by cross-resistance testing with other antifolates like Trimetrexate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cross-resistance to the lipid-soluble antifolate trimetrexate in human carcinoma cells with the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Trimetrexate against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug resistance in a human leukemic cell line selected for resistance to trimetrexate. [vivo.weill.cornell.edu]
Trimetrexate Glucuronate Outperforms Methotrexate in Resistant Cancer Cells
A detailed comparison reveals Trimetrexate Glucuronate's retained efficacy against cancer cell lines that have developed resistance to the widely-used chemotherapy agent, Methotrexate. This efficacy is primarily attributed to its alternative cellular uptake mechanism, bypassing the common resistance pathways that render Methotrexate ineffective.
For researchers and drug development professionals working on novel cancer therapeutics, particularly for relapsed or refractory tumors, this compound (TMQ) presents a promising alternative to Methotrexate (MTX). Experimental data from various cancer cell line studies consistently demonstrate that TMQ can effectively kill cancer cells that have acquired resistance to MTX, especially when resistance is due to impaired drug transport into the cell.
Superior Cytotoxicity of Trimetrexate in MTX-Resistant Leukemia
A key mechanism by which cancer cells develop resistance to Methotrexate is by altering the membrane transport proteins responsible for drug uptake, primarily the reduced folate carrier (RFC). As a lipophilic molecule, Trimetrexate does not rely on this carrier and can enter the cell through passive diffusion. This fundamental difference is highlighted in studies with the human leukemic CCRF-CEM cell line.
In a comparative study, a subline of CCRF-CEM cells (CEM-FBP) lacking the classical MTX carrier was found to be highly resistant to Methotrexate, with an IC50 value (the concentration of a drug that inhibits cell growth by 50%) of 251 µM after a 4-hour exposure. In contrast, the parental, sensitive cell line (CEM-RF) had an IC50 of 0.98 µM for MTX under the same conditions.[1] Strikingly, the MTX-resistant CEM-FBP cells were significantly more sensitive to Trimetrexate, with an IC50 of 0.059 µM, compared to the parental line's IC50 of 7.5 µM for TMQ.[1]
| Cell Line | Resistance Mechanism | Methotrexate (MTX) IC50 (µM) | Trimetrexate (TMQ) IC50 (µM) |
| CCRF-CEM (Parental) | - | 0.98 | 7.5 |
| CCRF-CEM/FBP (Resistant) | Impaired MTX Transport | 251 | 0.059 |
Table 1: Comparative IC50 values of Methotrexate and Trimetrexate in MTX-sensitive (Parental) and MTX-resistant human leukemic CCRF-CEM cell lines after 4-hour drug exposure.[1]
Activity in MTX-Resistant Solid Tumors
The effectiveness of Trimetrexate in overcoming MTX resistance is not limited to hematological malignancies. Studies in solid tumor cell lines have shown similar patterns. For instance, in osteosarcoma cell lines where impaired MTX transport is a common mechanism of resistance, Trimetrexate is a suggested therapeutic alternative as it does not require the RFC for transport.[2][3] Similarly, a Methotrexate-resistant human breast cancer cell line with defects in MTX transport and the inability to form MTX polyglutamates (a mechanism for retaining the drug inside the cell) was found to be relatively sensitive to Trimetrexate.[4] Furthermore, two out of three human squamous carcinoma cell lines that displayed inherent resistance to Methotrexate due to decreased polyglutamylation were found to be markedly sensitive to Trimetrexate.[5]
While specific IC50 values for these solid tumor lines are not always detailed in comparative studies, the consistent observation is that resistance mechanisms involving impaired uptake or reduced polyglutamylation of Methotrexate do not confer cross-resistance to Trimetrexate.[4][5][6]
Mechanism of Action and Resistance Bypass
Both Methotrexate and Trimetrexate are antifolates that inhibit the enzyme dihydrofolate reductase (DHFR).[7] This enzyme is crucial for the synthesis of purines and thymidylates, which are essential building blocks for DNA and RNA. By inhibiting DHFR, these drugs disrupt DNA synthesis and lead to cell death, particularly in rapidly dividing cancer cells.
The key difference lies in their entry into the cell. Methotrexate is actively transported by the reduced folate carrier. Trimetrexate, being more lipid-soluble, can passively diffuse across the cell membrane. This allows TMQ to bypass resistance mechanisms that involve the downregulation or mutation of the RFC transporter.
Experimental Protocols
The evaluation of Trimetrexate's activity in MTX-resistant cells typically involves the following key experiments:
1. Development of MTX-Resistant Cell Lines:
-
Parental cancer cell lines are cultured in media containing gradually increasing concentrations of Methotrexate over a prolonged period.
-
The surviving cells, which have developed resistance, are then selected and expanded.
-
Resistance is confirmed by comparing the IC50 value of MTX in the resistant subline to that of the parental line.
2. Cytotoxicity Assay (IC50 Determination):
-
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay or similar colorimetric assays that measure cell viability.
-
Procedure:
-
Cells (both parental and resistant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of either Trimetrexate or Methotrexate. A control group with no drug is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After incubation, the assay reagent (e.g., MTT) is added to each well. The reagent is converted by viable cells into a colored formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of resistance to chemotherapy in osteosarcoma and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A methotrexate-resistant human breast cancer cell line with multiple defects, including diminished formation of methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inherent resistance of human squamous carcinoma cell lines to methotrexate as a result of decreased polyglutamylation of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimetrexate: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Trimetrexate Glucuronate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Trimetrexate Glucuronate, a key metabolite of the antifolate drug Trimetrexate. While specific validated methods for this compound are not abundantly available in public literature, this guide outlines the essential validation parameters based on regulatory guidelines and provides comparative data from validated HPLC methods for the closely related and structurally similar antifolate, Methotrexate. This information serves as a robust framework for developing and validating a reliable HPLC method for this compound.
Key Performance Characteristics of Validated HPLC Methods for Antifolates
The validation of a bioanalytical method ensures its reliability for its intended purpose.[1] The following table summarizes the performance characteristics of several published and validated HPLC methods for Methotrexate, which can be used as a benchmark when developing a method for this compound.
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-MS/MS) | Method 3 (HPLC-UV) |
| Linearity Range | 0.05 - 5.0 µM[2] | 5 - 1000 ng/mL[3][4] | 8 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.9956[2] | > 0.99[3][4] | Not Reported |
| Accuracy | Not Reported | 96.33% - 108.94%[4] | 99.1% - 100.8% recovery[5] |
| Precision (RSD) | Not Reported | < 7.67%[3][4] | < 2%[5] |
| Limit of Detection (LOD) | 0.003 µM[2] | 1 ng/mL[3] | Not Reported |
| Limit of Quantification (LOQ) | 0.01 µM[2] | 5 ng/mL[3] | Not Reported |
| Recovery | 94% - 108%[2] | 82.20% - 93.98%[3][4] | Not Reported |
Experimental Protocols for HPLC Method Validation
A detailed protocol is crucial for ensuring the reproducibility and reliability of an analytical method.[6] Below is a generalized experimental protocol for the validation of an HPLC method for this compound quantification in a biological matrix (e.g., plasma, urine).
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or an appropriate solvent. These solutions are used to prepare calibration standards and quality control samples.
Sample Preparation
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation step is often employed.[4] Add a precipitating agent (e.g., acetonitrile, methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE can be utilized.[2] This involves passing the sample through a sorbent that retains the analyte, followed by washing and elution with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.
Chromatographic Conditions
-
Column: A reverse-phase C18 column is commonly used for the separation of polar to moderately polar compounds like antifolates.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium formate) and an organic modifier (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase and the gradient or isocratic elution profile should be optimized for optimal separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Injection Volume: The volume of sample injected onto the column usually ranges from 5 to 20 µL.
-
Detection: UV detection is a common and cost-effective method. The wavelength should be set at the maximum absorbance of this compound. For higher sensitivity and selectivity, mass spectrometry (MS) detection can be employed.[3][4]
Validation Parameters
The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[1][6][7]
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure that endogenous components do not interfere with the analyte peak.[7]
-
Linearity and Range: Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte. The linearity is assessed by plotting the peak area versus concentration and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally required.[3][4]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range in multiple replicates on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD).[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3]
-
Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration.[3]
-
Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.
Caption: A flowchart illustrating the key stages of HPLC method validation.
By following these guidelines and leveraging the comparative data from related compounds, researchers can confidently develop and validate a robust and reliable HPLC method for the quantification of this compound, ensuring high-quality data for their drug development programs.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajprui.com [ajprui.com]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
